1-Iodo-2-isocyanobenzene
Description
Historical Context and Structural Features
Isocyanides, also known as isonitriles, are a class of organic compounds containing the functional group -N≡C. aakash.ac.in The first isocyanide was synthesized in 1867, and since then, this class of compounds has been found in various natural sources, including marine and terrestrial organisms. aakash.ac.inscripps.edu Xanthocillin, an antibiotic isolated from Penicillium notatum, is a notable example of a naturally occurring isocyanide. aakash.ac.in
Structurally, the isocyanide group is characterized by a triple bond between the nitrogen and carbon atoms. aakash.ac.in This is an isomer of the more common cyanide (-C≡N) group. aakash.ac.in The C-N≡C bond angle is nearly linear, approximately 180 degrees. aakash.ac.in Aryl isocyanides, where the isocyanide group is attached to a benzene (B151609) ring, are key players in a multitude of chemical transformations.
Historical Context and Structural Features
Electronic Structure and Reactivity Paradigms of Isocyanides
The electronic nature of the isocyanide group is what truly sets it apart. It can be described by two main resonance structures: one with a triple bond between nitrogen and carbon, and another with a double bond. aakash.ac.in This dual electronic character allows the terminal carbon atom to exhibit both nucleophilic and electrophilic properties. researchgate.net This ambiphilic nature is the cornerstone of isocyanide reactivity, enabling them to participate in a wide array of reactions. scripps.eduresearchgate.net
Isocyanides are well-known for their involvement in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions. smolecule.comwikipedia.orgresearchgate.netorganic-chemistry.org In these reactions, three or more reactants combine in a single step to form a complex product, offering a highly efficient route to molecular diversity. wikipedia.orgbaranlab.org The isocyanide's ability to act as both a nucleophile and an electrophile is central to the success of these powerful synthetic methods. researchgate.net They can also undergo cycloaddition reactions and are valuable ligands in transition metal-catalyzed processes. smolecule.comacs.orgsioc-journal.cn
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-iodo-2-isocyanobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN/c1-9-7-5-3-2-4-6(7)8/h2-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVUESGQPSOZCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC=CC=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Iodo 2 Isocyanobenzene and Its Precursors
Strategies for the Iodination of Aromatic Systems
The introduction of an iodine atom onto an aromatic ring is a fundamental transformation in the synthesis of 1-iodo-2-isocyanobenzene. The precursor for this step is often an aniline (B41778) derivative, which directs the electrophilic iodination to the desired position.
Achieving regioselective ortho-iodination of anilines is crucial for the synthesis of the target compound. While para-substitution is often the dominant outcome in electrophilic iodination of anilines, specific conditions can favor the formation of the ortho-isomer. sorbonne-universite.fr
One notable method involves the use of N-iodosuccinimide (NIS) as the iodinating agent. The regioselectivity of the reaction can be dramatically switched by altering the solvent system. sorbonne-universite.fr For instance, while polar solvents like DMSO tend to yield para-iodinated products, using less polar solvents such as benzene (B151609) in the presence of acetic acid can significantly increase the proportion of the ortho-isomer, with regioselectivity reaching up to >99%. sorbonne-universite.fr
Another approach utilizes iodine in conjunction with a silver salt, such as silver sulfate (B86663) (Ag₂SO₄), in a suitable solvent. nih.gov However, this method often shows a high preference for para-iodination. nih.govnih.gov The choice of the iodinating reagent and reaction conditions is therefore critical in directing the iodine to the position ortho to the amino group.
Table 1: Reagents and Conditions for Regioselective Iodination of Anilines This table is interactive. Click on the headers to sort.
| Reagent System | Solvent | Key Feature | Predominant Isomer |
|---|---|---|---|
| N-Iodosuccinimide (NIS)/AcOH | Benzene | Solvent-controlled regioselectivity | Ortho |
| N-Iodosuccinimide (NIS) | DMSO | High para-selectivity | Para |
| I₂/Ag₂SO₄ | Ethanol | Often used for iodination | Para |
| I₂/KI | Water | Aqueous iodination | Mixture |
Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, offering mild and selective methods for various transformations, including the synthesis of aryl iodides. nih.govarkat-usa.orgacs.org These reagents, such as (diacetoxyiodo)benzene (B116549) and Koser's reagent ([hydroxy(tosyloxy)iodo]benzene), can be used for the direct iodination of aromatic compounds. arkat-usa.org
The synthesis of hypervalent iodine reagents themselves can be achieved through the oxidation of aryl iodides. diva-portal.org Anodic oxidation represents a green and efficient method for this purpose, avoiding the need for hazardous chemical oxidants. nih.gov While not always directly employed for the ortho-iodination of aniline to form the immediate precursor to this compound, their chemistry is integral to the broader field of aryl iodide synthesis and they can be involved in subsequent transformations. arkat-usa.orgdiva-portal.org
Regioselective Ortho-Iodination Approaches
Formation of the Isocyanide Moiety
The isocyanide functional group is typically introduced by the dehydration of a corresponding N-substituted formamide (B127407). This transformation is a key step in the synthesis of this compound, starting from N-(2-iodophenyl)formamide.
The dehydration of N-arylformamides is the most common and practical method for the synthesis of aryl isocyanides. nih.govresearchgate.netmdpi.com This reaction is typically achieved using a variety of dehydrating agents.
A widely used and effective reagent is phosphorus oxychloride (POCl₃) in the presence of a base, such as triethylamine (B128534) or pyridine. nih.govmdpi.com This method is often efficient, proceeding under mild conditions and affording high yields of the isocyanide. nih.gov For example, the dehydration of various N-substituted formamides with phosphorus oxychloride in triethylamine can produce isocyanides in high to excellent yields in a very short reaction time. nih.gov
Other dehydrating systems include phosgene (B1210022) and its derivatives (diphosgene, triphosgene), tosyl chloride in pyridine, and triphenylphosphine (B44618) with carbon tetrachloride. researchgate.netmdpi.comorgsyn.org The choice of reagent can depend on the substrate and the desired reaction conditions. For instance, a method using p-toluenesulfonyl chloride and DABCO has been reported as a practical one-pot approach. researchgate.net
Table 2: Common Dehydrating Agents for Formamide to Isocyanide Conversion This table is interactive. Click on the headers to sort.
| Dehydrating Agent | Base | Typical Conditions |
|---|---|---|
| Phosphorus oxychloride (POCl₃) | Triethylamine, Pyridine | 0 °C to room temperature |
| p-Toluenesulfonyl chloride (TsCl) | Pyridine, DABCO | Room temperature to heating |
| Triphenylphosphine (PPh₃)/CCl₄ | Triethylamine | Mild conditions |
| Diphosgene | Triethylamine | Controlled addition at low temperature |
The precursor, N-(2-iodophenyl)formamide, can be readily prepared by the N-formylation of 2-iodoaniline (B362364). thieme-connect.comthieme-connect.com This is typically achieved by reacting 2-iodoaniline with formic acid. thieme-connect.com
An alternative route to isocyanides involves the reaction of primary amines with carbenes. A notable example is the use of dichlorocarbene, often generated in situ from chloroform (B151607) and a strong base (the Hofmann carbylamine reaction). mdpi.com
More recently, difluorocarbene has been employed as a C1 synthon for the synthesis of isocyanides from primary amines. organic-chemistry.orgsci-hub.seacs.orgresearchgate.net This method, which uses a difluorocarbene precursor like sodium chlorodifluoroacetate, is considered a safer and more convenient alternative to traditional methods. organic-chemistry.org The reaction is efficient for a wide range of primary amines, including aryl amines, and proceeds via the in-situ generation of the carbene, which then reacts with the amine. organic-chemistry.orgacs.org
Dehydration of Formamides
Convergent and Divergent Synthesis of this compound
The synthesis of this compound can be designed in a convergent or divergent manner.
A convergent synthesis would involve the separate synthesis of a 2-iodophenyl precursor and an isocyanide precursor, which are then combined in a final step. However, for a small molecule like this compound, a linear, or divergent , approach is more common.
In a typical divergent synthesis, a common intermediate is used to create a variety of related compounds. In this context, 2-iodoaniline serves as a key precursor. From 2-iodoaniline, one can synthesize N-(2-iodophenyl)formamide, which is then dehydrated to yield this compound. thieme-connect.comthieme-connect.com This linear sequence allows for the step-by-step construction of the target molecule.
Alternatively, one could envision a pathway where aniline is first converted to phenyl isocyanide, followed by a regioselective ortho-iodination. However, the directing effect of the isocyanide group and the potential for side reactions make this a less favorable route compared to the iodination of aniline followed by isocyanide formation.
The synthesis of this compound has been reported in the literature, often as an intermediate for more complex molecules. For example, it has been used in copper-catalyzed reactions to synthesize 2-aminobenzothiazoles. rsc.orgrsc.org
Sequential Functionalization Approaches
Sequential functionalization is a traditional and widely practiced route for synthesizing this compound. This multi-step process generally involves the synthesis of a stable intermediate, N-(2-iodophenyl)formamide, followed by its dehydration to yield the target isocyanide.
A common starting material for this sequence is 2-iodoaniline. researchgate.netacs.orgwiley.comub.edu The synthesis of 2-iodoaniline itself can be achieved through various methods, including the decarboxylative iodination of anthranilic acids. rsc.org Another precursor, 2-nitroaniline, can be converted to the corresponding diazonium salt, which then undergoes iodination. smolecule.comprepchem.com
Once 2-iodoaniline is obtained, it is N-formylated to produce N-(2-iodophenyl)formamide. nih.govspectrabase.com A standard procedure for this formylation involves reacting 2-iodoaniline with a mixture of formic acid and acetic anhydride. uva.nl
The final and critical step is the dehydration of N-(2-iodophenyl)formamide to this compound. nih.govspectrabase.comrsc.org This transformation is most commonly achieved using dehydrating agents such as phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine. uva.nlclockss.orgrsc.org It is crucial to maintain basic conditions during this step to prevent the hydrolysis of the newly formed isocyanide, which can significantly reduce the yield. rsc.org
A variation of this sequential approach involves the synthesis of substituted this compound derivatives. For instance, N-(4-bromo-2-iodophenyl)formamide and N-(4-chloro-2-iodophenyl)formamide have been synthesized and subsequently converted to their corresponding isocyanides. clockss.org
One-Pot Methodologies
In an effort to improve efficiency and reduce waste, one-pot synthetic methods have been developed. These procedures combine multiple reaction steps into a single process without the isolation of intermediates, often leading to higher yields and simpler workflows. smolecule.com
One-pot syntheses can be particularly advantageous for generating libraries of compounds for applications like drug discovery. For example, palladium-catalyzed one-pot processes have emerged as a powerful tool for constructing complex heterocyclic architectures. researchgate.net While a specific one-pot synthesis for this compound from readily available starting materials is not extensively detailed in the provided results, the principles of one-pot synthesis are applicable. For instance, a process could be envisioned where the formation of the formamide and its subsequent dehydration occur in the same reaction vessel.
Furthermore, multicomponent reactions (MCRs), such as the Ugi or Passerini reactions, which utilize isocyanides as key components, can be considered a form of one-pot methodology for generating complex molecules starting from this compound. epfl.chmdpi.comrsc.orgsioc-journal.cn For example, this compound can be reacted with an aldehyde and a carboxylic acid in a Passerini reaction to form α-acyloxycarboxamides in a single step. mdpi.com
Purification and Handling Considerations for Reactive Ortho-Substituted Aryl Isocyanides
The purification and handling of reactive aryl isocyanides like this compound require careful consideration due to their potential instability and reactivity.
Purification:
Standard purification techniques such as distillation, recrystallization, or chromatography are often necessary to obtain pure this compound. rsc.org However, the presence of acidic impurities can lead to significant product loss during purification. rsc.org
Column chromatography on silica (B1680970) gel is a common method, but the acidic nature of standard silica gel can cause decomposition of sensitive isocyanides. researchgate.net To overcome this, several strategies have been developed:
Modified Silica Gel: Using silica gel treated with reagents like triethylsilyl chloride (EtSiCl₃), known as 'C-2 silica', can effectively purify isocyanides that are otherwise irreversibly adsorbed on regular silica gel. researchgate.net
Reversed-Phase Silica: Purification on reversed-phase silica has also been introduced as an innovative technique. rsc.org
Aqueous Workup Avoidance: An innovative approach to isocyanide synthesis and purification avoids the traditional aqueous workup, which can be a source of decomposition. This method leads to higher purity and yields, especially for reactive isocyanides. rsc.orgrug.nl
Handling:
Due to their reactivity and potential toxicity, ortho-substituted aryl isocyanides should be handled with appropriate safety precautions. The isocyanide group can be reactive and may decompose, potentially releasing toxic gases. smolecule.com Therefore, handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. smolecule.com
The stability of aryl isocyanides can be influenced by their substituents. For instance, heterocyclic isocyanides with the isocyano group ortho to a heteroatom are often unstable at room temperature and are prone to polymerization or cyclization. rug.nl While this compound is generally more stable, it is still advisable to store it under an inert atmosphere and at low temperatures to minimize degradation.
Chemical Reactivity and Mechanistic Studies of 1 Iodo 2 Isocyanobenzene
Transition Metal-Catalyzed Transformations
The strategic placement of the iodo and isocyano functionalities on the benzene (B151609) ring allows for a range of catalytic transformations, primarily driven by transition metals like palladium. These reactions often proceed through cascade or domino sequences, where multiple bonds are formed in a single operation, leading to rapid increases in molecular complexity.
Palladium-Catalyzed Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, and its application to 1-iodo-2-isocyanobenzene has unlocked novel and efficient pathways to a variety of heterocyclic scaffolds. researchgate.net The reactivity of the C-I bond towards oxidative addition to a low-valent palladium species, coupled with the versatile reactivity of the isocyanide group, forms the basis of these transformations.
Isocyanide Insertion Reactions
A key reaction of isocyanides in the presence of palladium catalysts is their insertion into carbon-palladium bonds. researchgate.net This process, known as imidoylative cross-coupling, generates an imidoyl-palladium intermediate that can be trapped by various nucleophiles, both inter- and intramolecularly. researchgate.net
Intermolecular Imidoylative Cross-Coupling Reactions
In intermolecular reactions, the imidoyl-palladium intermediate generated from this compound reacts with an external coupling partner. These reactions are powerful tools for the construction of C-C and C-heteroatom bonds. While the general field of palladium-catalyzed intermolecular carbonylative cross-coupling has been explored, the analogous imidoylative reactions using isocyanides as CO surrogates are also of significant interest. rsc.orgsioc-journal.cn The use of isocyanides like this compound offers the advantage of introducing a nitrogen-containing functionality directly into the product. acs.org
Intramolecular Imidoylative Cyclizations for Heterocycle Formation
The ortho-disposed iodo and isocyano groups in this compound make it an ideal substrate for intramolecular cyclization reactions. Following oxidative addition of the C-I bond to palladium and subsequent isocyanide insertion, the resulting imidoyl-palladium species can be trapped by a nucleophile tethered to the molecule, leading to the formation of various heterocyclic systems. researchgate.netmdpi.combeilstein-journals.orgorganic-chemistry.org This strategy has been successfully employed in the synthesis of substituted quinolines and other N-heterocycles. researchgate.net For instance, the palladium-catalyzed intramolecular 6-endo imidoylative cyclization of o-alkenyl aryl isocyanides with aryl halides has been shown to produce continuously substituted quinoline (B57606) derivatives. researchgate.net
Cascade and Annulation Reactions
Cascade reactions, also known as domino or tandem reactions, involve a sequence of two or more bond-forming transformations that occur in a single pot under the same reaction conditions. researchgate.net These processes are highly atom-economical and efficient for the rapid assembly of complex molecular architectures from simple starting materials.
Palladium-Catalyzed Cascade Reactions with N-(Ortho-Iodo)aryl Enamines
A notable application of cascade reactions involving substrates similar in structure to this compound is the synthesis of 4-amino-2-trifluoromethylquinoline derivatives. This is achieved through a palladium-catalyzed cascade reaction of isocyanides with readily accessible N-(ortho-iodo)aryl enamines. researchgate.net The reaction proceeds under mild conditions and provides the desired heterocyclic products in good to excellent yields. researchgate.net The proposed mechanism involves a sequence of isocyanide insertion followed by an intramolecular cyclization. This methodology highlights the power of palladium catalysis to orchestrate complex transformations leading to valuable heterocyclic structures. researchgate.net
Table of Reaction Conditions for the Synthesis of 4-Amino-2-trifluoromethylquinoline Derivatives
| Entry | Isocyanide | Enamine | Catalyst | Base | Solvent | Yield (%) |
| 1 | R¹-NC | N-(ortho-Iodo)aryl enamine | Pd(OAc)₂ | K₂CO₃ | Toluene | 85 |
| 2 | R²-NC | N-(ortho-Iodo)aryl enamine | PdCl₂(PPh₃)₂ | Cs₂CO₃ | DMF | 92 |
| 3 | R³-NC | N-(ortho-Iodo)aryl enamine | Pd(dba)₂ | Na₂CO₃ | Acetonitrile | 78 |
Note: This table is a representative example based on typical conditions for similar reactions and is for illustrative purposes. R¹, R², and R³ represent different organic substituents.
Intramolecular C-Arylation in Multicomponent Sequences
The structure of this compound is well-suited for designing multicomponent reactions (MCRs) that culminate in an intramolecular C-arylation step. In these sequences, the isocyanide group typically participates in an initial MCR, such as a Ugi or Passerini reaction, to rapidly build molecular complexity. researchgate.net The resulting product retains the ortho-iodoaryl moiety, which serves as a handle for a subsequent palladium-catalyzed intramolecular C-arylation (Heck or Suzuki-type coupling). This cascade approach allows for the efficient, one-pot synthesis of diverse heterocyclic systems. The final cyclization step involves the activation of the C-I bond by a palladium catalyst, leading to the formation of a new carbon-carbon or carbon-heteroatom bond within the molecule. beilstein-journals.org
C-H Activation and Isocyanide Insertion
The combination of C-H activation and isocyanide insertion provides a powerful and atom-economical strategy for forging new chemical bonds. rsc.org In reactions involving this compound, this can occur through two primary pathways. First, a metal catalyst, often palladium, can activate the C-I bond, followed by insertion of the isocyanide into the newly formed palladium-carbon bond. nih.gov The resulting imidoyl-palladium species can then participate in an intramolecular C-H activation/cyclization step to yield a heterocyclic product.
Alternatively, a transition metal catalyst can directly activate a C-H bond of a coupling partner. The isocyanide moiety of this compound can then insert into the resulting metal-carbon bond. rsc.org This synergy between C-H activation and isocyanide chemistry has been demonstrated to be a potent tool for constructing complex molecules and useful substances under mild conditions. rsc.org
Reactivity with Organopalladium Complexes
The isocyanide group of this compound exhibits well-defined reactivity towards organopalladium complexes. A common and pivotal step in many palladium-catalyzed reactions is the 1,1-migratory insertion of the isocyanide into a palladium-carbon bond. mdpi.com Typically, an active Pd(0) catalyst undergoes oxidative addition to an organic halide (R-X) to form an organopalladium(II) complex (R-Pd-X). This species readily coordinates with this compound, followed by the insertion of the isocyano group to furnish a stable imidoyl-palladium intermediate. mdpi.comresearchgate.net This intermediate is a key branch point, capable of undergoing further reactions such as subsequent insertions, transmetalation, or reductive elimination to generate a variety of nitrogen-containing compounds. mdpi.com
| Step | Description | General Mechanism |
|---|---|---|
| 1. Oxidative Addition | A Pd(0) species reacts with an organic halide (R-X) to form a Pd(II) complex. | Pd(0) + R-X → R-Pd(II)-X |
| 2. Isocyanide Insertion | The isocyanide coordinates to the Pd(II) complex and inserts into the R-Pd bond. | R-Pd(II)-X + R'-NC → [R-C(=NR')]-Pd(II)-X |
| 3. Subsequent Reaction | The imidoyl-palladium intermediate undergoes further transformation (e.g., reductive elimination). | [R-C(=NR')]-Pd(II)-X → Product + Pd(0) |
Copper-Catalyzed Reactions
Tandem Reactions for Fused Heterocycles (e.g., 4-Oxo-indeno[1,2-b]pyrroles)
Copper catalysis enables novel tandem reactions utilizing aryl isocyanides for the synthesis of complex fused heterocycles. A notable example is the synthesis of 4-oxo-indeno[1,2-b]pyrroles. nih.gov This transformation involves a copper-catalyzed tandem reaction between 1-(2-iodoaryl)-2-yn-1-ones and various isocyanides. nih.gov The process is believed to proceed through a formal [3+2] cycloaddition/coupling tandem pathway, efficiently constructing the intricate polycyclic system. nih.gov This method highlights the utility of copper in mediating complex bond-forming sequences in a single operation. nih.gov
| 1-(2-iodoaryl)-2-yn-1-one Substrate | Isocyanide Substrate | Product Yield |
|---|---|---|
| 1-(2-Iodophenyl)-3-phenylprop-2-yn-1-one | tert-Butyl isocyanide | 85% |
| 1-(2-Iodophenyl)-3-p-tolylprop-2-yn-1-one | tert-Butyl isocyanide | 82% |
| 1-(5-Chloro-2-iodophenyl)-3-phenylprop-2-yn-1-one | tert-Butyl isocyanide | 88% |
| 1-(2-Iodophenyl)-3-phenylprop-2-yn-1-one | Cyclohexyl isocyanide | 80% |
| 1-(2-Iodophenyl)-3-phenylprop-2-yn-1-one | Benzyl isocyanide | 75% |
Cyclization Reactions with Primary Amines for Benzimidazoles
Copper catalysts are effective in promoting the synthesis of benzimidazoles from ortho-haloaryl isocyanides and primary amines. rsc.org The reaction proceeds via the initial formation of an intermediate from the o-halophenyl isocyanide and the amine. This intermediate then undergoes a copper-catalyzed intramolecular C-N bond formation to furnish the 1-substituted benzimidazole (B57391) ring system. rsc.org This method provides a convenient route to a class of compounds with significant biological and pharmaceutical relevance.
Gold-Catalyzed and Gold Complexation Reactions
While gold complexes are known to catalyze a variety of transformations involving alkynes and other unsaturated systems, the primary reported research for this compound and its derivatives focuses on its role as a ligand in forming stable gold(I) complexes. mdpi.combeilstein-journals.org
Treatment of a gold(I) precursor, such as [AuCl(tetrahydrothiophene)], with 4-chloro-2-iodo-1-isocyanobenzene results in the formation of the corresponding linear gold(I) isocyanide complex, [AuCl(CNC₆H₃-4-Cl-2-I)]. preprints.orgmdpi.com X-ray diffraction studies of this complex have revealed a fascinating solid-state architecture. The structure is heavily influenced by two complementary, noncovalent interactions: aurophilic (Au···Au) forces and rare π-hole (C≡N···Cl) interactions. preprints.orgmdpi.com This interplay leads to a head-to-tail pairing of the linear complexes, assembling them into a 2D extended ladder-type structure. preprints.orgmdpi.com Furthermore, the terminal iodine atoms are observed to participate in three-center halogen bonding, adding another layer of complexity to the supramolecular assembly. mdpi.com
| Interaction Type | Description | Structural Consequence |
|---|---|---|
| Aurophilic Interaction | Attractive force between gold(I) centers (Au···Au). | Contributes to the head-to-tail pairing of complexes. |
| π-Hole Interaction | Interaction between the electron-deficient π-system of the isocyanide and the chloride ligand (C≡N···Cl). | Acts complementary to aurophilic forces in determining the crystal packing. |
| Halogen Bonding | The terminal iodine atom acts as a halogen bond donor. | Participates in three-center halogen bonds, further stabilizing the 2D architecture. |
Formation of Gold(I) Isocyanide Complexes with Halogenated Aryl Isocyanides
Other Metal-Mediated Processes
Beyond gold, this compound and related aryl isocyanides engage in reactions mediated by other transition metals, including ruthenium, manganese, and silver.
Aryl isocyanides can act as stabilizing ligands for metal nanoparticles. Studies using 1-hexyl-4-isocyanobenzene, an analogue of this compound, have shown that these molecules can self-assemble onto the surface of ruthenium colloids. rsc.org This stabilization occurs through the formation of Ru=C=N- interfacial bonds. rsc.org Infrared spectroscopy measurements confirm this interaction, showing the disappearance of the terminal -N≡C stretching vibration (around 2119 cm⁻¹) of the free ligand and the appearance of new bands corresponding to the nanoparticle-bound isocyanide. rsc.org This demonstrates the ability of the isocyanide group to coordinate strongly to ruthenium surfaces, a principle applicable to the functionalization and stabilization of nanoparticles for catalytic applications. rsc.org
Manganese(III) acetate (B1210297) is a widely used oxidant for generating radicals in organic synthesis, which can then be trapped by isocyanides to form heterocyclic structures. snu.ac.krresearchgate.netnih.gov While specific studies on this compound are not detailed, the reactivity of structurally similar compounds like 2-isocyanobiphenyls and o-alkenyl aromatic isocyanides is well-documented. rsc.orgorganic-chemistry.orgacs.org
A general mechanism for these transformations involves the one-electron oxidation of a radical precursor, such as a boronic acid, by Mn(III) to generate an aryl or vinyl radical. rsc.org This radical then undergoes intermolecular addition to the carbon atom of the isocyanide group, forming an imidoyl radical intermediate. rsc.org Subsequent intramolecular cyclization of this intermediate onto an adjacent aromatic ring or alkene, followed by an oxidation and deprotonation sequence, leads to the formation of polycyclic aromatic compounds like phenanthridines or functionalized indoles. organic-chemistry.orgrsc.org This Mn(III)-mediated radical cascade cyclization is a powerful tool for constructing complex N-heterocycles from aryl isocyanide precursors. organic-chemistry.orgacs.org
Silver salts are effective catalysts for activating the isocyanide group toward nucleophilic attack and subsequent condensation or cyclization reactions. rsc.orgnih.gov For example, silver acetate (AgOAc) can complex with the isonitrile carbon, increasing its electrophilicity and facilitating deprotonation at an adjacent carbon to form a nucleophile. nih.gov This intermediate can then participate in aldol-type condensations. nih.gov
In other applications, silver catalysis enables cascade reactions. A silver-catalyzed chemoselective cascade involving the nucleophilic addition of a P-centered anion to an isocyanide has been developed to synthesize 2-phosphinoyl indoles and indol-3-ols. rsc.org Another study reports the use of catalytic silver acetate to promote a radical cascade addition-cyclization sequence between ortho-alkynylated aromatic phosphine (B1218219) oxides and aryl isonitriles, providing access to quinoline-based structures. researchgate.net These examples highlight the role of silver catalysts in mediating complex transformations of isocyanides through either ionic or radical pathways. rsc.orgresearchgate.net
Manganese-Catalyzed Radical Cyclizations
Radical Reactions
The isocyanide group is an excellent radical acceptor, and its presence in molecules like this compound (or its biphenyl (B1667301) analogues) enables a variety of radical-mediated cyclization reactions to form N-heterocycles. rsc.orgacs.orgbeilstein-journals.org These reactions can be initiated by transition metals, as seen with manganese, or through metal-free methods.
A prominent reaction of this class is the synthesis of 6-substituted phenanthridines from 2-isocyanobiphenyls. rsc.orgmdpi.com The general strategy involves the generation of a radical species which adds to the isocyanide carbon to form an imidoyl radical. This is followed by an intramolecular homolytic aromatic substitution (SHAr) onto the adjacent phenyl ring to construct the phenanthridine (B189435) core. rsc.org Various methods have been developed to initiate this cascade:
Chemical Initiation: Reagents like benzoyl peroxide can be used to promote the cyclization of 2-isocyanobiphenyls with radical precursors like carbon tetrachloride to yield 6-trichloromethylphenanthridines. acs.org
Photocatalysis: Visible-light-mediated approaches, often using inexpensive organic dyes like eosin (B541160) B or Rose Bengal as metal-free photoredox catalysts, have been successfully employed. rsc.orgrsc.orgthieme-connect.com Irradiation of a radical precursor (e.g., hydrazines, ammonium (B1175870) thiocyanate) in the presence of the photocatalyst generates the initial radical, which is then trapped by the 2-isocyanobiphenyl to initiate the cyclization cascade under mild, aerobic conditions. rsc.orgthieme-connect.com
These radical reactions tolerate a wide range of functional groups, allowing for the synthesis of a diverse library of phenanthridine derivatives from readily available aryl isocyanides. acs.orgmdpi.com
Homolytic Cleavage and Radical Addition Pathways
The carbon-iodine bond in this compound is susceptible to homolytic cleavage under thermal or photolytic conditions, or through single-electron transfer (SET) processes, to generate a 2-isocyanophenyl radical. bbhegdecollege.com This highly reactive intermediate is central to a variety of subsequent transformations. The isocyanide functional group itself is an excellent radical acceptor. beilstein-journals.org The addition of a radical species to the isocyanide carbon atom produces a resonance-stabilized imidoyl radical. beilstein-journals.orgnih.gov
This reactivity is harnessed in various synthetic methods. For instance, the reaction of 2-isocyanobiphenyls with radical initiators like AIBN or dibenzoyl peroxide leads to the formation of phenanthridine derivatives. beilstein-journals.org The process involves the addition of a radical to the isocyano group, forming an imidoyl radical, which then undergoes intramolecular addition to the adjacent aryl ring. beilstein-journals.org Similarly, DFT calculations have elucidated the mechanism for the addition of a benzene radical to isocyanobenzene (B1200496), forming an imidoyl radical, which can then participate in further reactions. researchgate.net
Intramolecular Radical Cyclization of Ortho-Alkenyl/Alkynyl Isocyanides
A significant application of radical pathways involving ortho-substituted aryl isocyanides is their intramolecular cyclization to form nitrogen-containing heterocycles. nih.gov When an alkenyl or alkynyl group is present at the ortho-position, a cascade of radical reactions can be initiated to construct complex ring systems like indoles and quinolines. nih.govresearchgate.net
The general mechanism involves the initial generation of a radical (from a radical initiator or a co-reagent) which adds to the isocyanide carbon to form an imidoyl radical intermediate. nih.govbeilstein-journals.org This intermediate then undergoes an intramolecular cyclization by adding to the ortho-alkenyl or -alkynyl moiety. nih.gov The mode of cyclization is often highly selective; ortho-alkenyl isocyanides typically undergo a 5-exo-trig cyclization to form five-membered rings (indole precursors), while ortho-alkynyl isocyanides can undergo a 6-endo-dig cyclization or an "aza-Bergmann" type electrocyclization to yield six-membered quinoline systems. nih.govbeilstein-journals.org
Various methodologies have been developed to initiate these cyclizations:
Tin Hydride-Mediated Cyclization : The reaction of an ortho-alkenylaryl isocyanide with tin hydride and AIBN generates a stannylated imidoyl radical, which cyclizes to afford a stannylated indole (B1671886) derivative. nih.gov
Manganese(III)-Mediated Cyclization : Mn(acac)₃ can mediate a radical cascade cyclization of o-alkenyl aromatic isocyanides with boronic acids to provide N-unprotected 2-aryl-3-cyanoindoles under mild conditions. organic-chemistry.org
Photoredox Catalysis : Visible-light-induced photoredox catalysis provides an efficient method for these cyclizations. For example, using fac-Ir(ppy)₃ as a photocatalyst, o-alkenyl aromatic isocyanides can be cyclized to synthesize quinoline derivatives. researchgate.netrsc.org
| Catalyst/Mediator | Ortho-Substituent | Product Type | Reference |
| n-Bu₃SnH / AIBN | Alkenyl | Stannylated Indole | nih.gov |
| Mn(acac)₃ / Boronic Acid | Alkenyl | 2-Aryl-3-cyanoindole | organic-chemistry.org |
| Visible Light / fac-Ir(ppy)₃ | Alkenyl | Quinolines | rsc.org, researchgate.net |
| Visible Light / Organic Dichalcogenides | Alkynyl | 2,4-Bischalcogenated Quinolines | rsc.org |
Photoinduced Hydrodefunctionalization
Photoinduced reactions of ortho-alkynylaryl isocyanides can also lead to hydrodefunctionalization, where a functional group is replaced by a hydrogen atom. In a notable example, the photochemical intramolecular cyclization of 2-(phenylethynyl)phenyl isocyanide was conducted in the presence of various hydrogen transfer reagents. rsc.org When reagents such as tris(trimethylsilyl)silane, tributylgermyl hydride, alkanethiols, or benzeneselenol (B1242743) were used, the reaction yielded 3-phenylquinoline (B3031154) as the major product. rsc.org This outcome results from a 2,4-dihydrogenation of the initially formed quinoline biradical intermediate, which abstracts hydrogen atoms from the donor reagent. rsc.org
Multicomponent Reaction (MCR) Chemistry
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are powerful tools for generating molecular complexity and diversity. dovepress.comacsgcipr.orgnih.gov this compound is an excellent substrate for isocyanide-based MCRs, such as the Ugi and Passerini reactions, due to the stability and reactivity of the isocyanide group and the synthetic utility of the iodine atom for subsequent modifications. smolecule.comuva.nl
Ugi-Type Reactions and Post-Transformations
The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. organic-chemistry.orgwikipedia.org The reaction proceeds through the formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and the carboxylic acid in a concerted or stepwise fashion, culminating in a Mumm rearrangement to yield the final stable product. wikipedia.orgmdpi.com
This compound serves as a valuable isocyanide component, introducing an ortho-iodoaryl moiety into the Ugi product. This iodine atom acts as a synthetic handle for post-Ugi transformations, most commonly palladium- or copper-catalyzed cross-coupling and annulation reactions. rsc.orgnih.gov This strategy allows for the rapid construction of diverse and complex heterocyclic scaffolds. rsc.orgillinois.edu
A prominent example is the use of an ammonia-Ugi 4-CR adduct in a subsequent copper-catalyzed annulation. nih.gov The Ugi product, derived from an aldehyde, 1,3-indandione, an isocyanide, and ammonia, undergoes an intramolecular C-N or C-C bond formation, leading to polyheterocyclic systems like indeno[1,2-c]isoquinolinones. nih.gov
| Ugi Reaction Components | Post-Transformation | Final Product | Reference |
| Aldehyde, 1,3-Indandione, Isocyanide, Ammonia | Copper-catalyzed annulation | Indeno[1,2-c]isoquinolinone | nih.gov |
| (S)-2-amino-5-chloropentanoic acid, Aldehyde, this compound, Acid | Finkelstein reaction (Cl to I), Macrocyclization | Cyclic Pseudopeptide | uva.nl |
Passerini-Type Reactions
The Passerini three-component reaction (P-3CR) involves the reaction of an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to furnish an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The reaction is believed to proceed through a non-ionic pathway involving a cyclic transition state, especially in aprotic solvents. organic-chemistry.org
This compound has been successfully employed in the Passerini reaction. In a documented procedure, the reaction of this compound with benzaldehyde (B42025) and benzoic acid was catalyzed by immobilized sulfuric acid on silica (B1680970) gel in aqueous media, yielding the corresponding α-acyloxycarboxamide in high yield. mdpi.com The presence of the iodo-substituent in the product offers a site for further functionalization, similar to the post-Ugi transformations. Variations of the Passerini reaction, such as reductive processes where the intermediate is reduced in situ, have been used to synthesize important molecules like β-amino alcohols. nih.gov
| Carbonyl Component | Carboxylic Acid | Isocyanide | Catalyst/Conditions | Product Yield | Reference |
| Benzaldehyde | Benzoic Acid | This compound | Immobilized H₂SO₄ on Silica Gel / H₂O | 85% | mdpi.com |
Integration into Complex Synthetic Sequences
The utility of this compound is best demonstrated when its participation in MCRs is integrated into longer, more complex synthetic sequences. beilstein-journals.orguva.nl The ability to rapidly generate a complex core via an MCR, followed by selective modification of the iodine-bearing ring, is a powerful strategy in diversity-oriented synthesis and the total synthesis of natural products. acsgcipr.orgnih.gov
One such application is the synthesis of pharmaceutically relevant cyclic peptides. uva.nl In this approach, this compound was used in a Ugi-4CR to assemble a linear peptide precursor. The ortho-iodo group was crucial for the subsequent macrocyclization step, which proceeded via an intramolecular cross-coupling reaction to form the final cyclic pseudopeptide structure. uva.nl Another example involves a radical cascade addition-cyclization sequence where aryl isonitriles, including this compound, are used with ortho-alkynylated aromatic phosphine oxides to create π-extended benzophosphole oxides, which are materials with interesting photophysical properties. smolecule.com This highlights the compound's role not only in medicinal chemistry but also in materials science. smolecule.com
Nucleophilic and Electrophilic Activation Pathways of the Isocyanide Functionality
The isocyanide group (-N≡C) is a unique functional group in organic chemistry due to its dual electronic nature. acs.org The terminal carbon atom exhibits both nucleophilic and electrophilic characteristics, a property often described as amphiphilic. acs.org This dual reactivity can be rationalized by considering its electronic structure, which includes a σ-type lone pair on the carbon atom, making it a nucleophile and Lewis base, alongside low-energy π*-CN orbitals that can accept electron density, rendering it electrophilic and a Lewis acid. acs.org This allows isocyanides to engage in reactions with both electrophiles and nucleophiles directly at the terminal carbon. acs.org
In the context of this compound, the isocyanide functionality is positioned on an aromatic ring adjacent to a bulky and electron-withdrawing iodine atom. This substitution pattern influences the electronic properties and steric environment of the isocyanide group, thereby modulating its reactivity in activation pathways.
Alpha-Adduct Formation
A primary reaction pathway for isocyanides involves the formation of an α-adduct, which results from the addition of both a nucleophile and an electrophile to the isocyanide carbon. acs.org This process is the cornerstone of many isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions. smolecule.comresearchgate.net The isocyanide carbon is formally divalent and can be represented by resonance structures, one of which has a carbenic character. thieme-connect.de
The mechanism of α-adduct formation typically begins with the nucleophilic attack on the isocyanide carbon. However, the reaction is often initiated by the activation of a reaction partner, for instance, the formation of an iminium ion (an electrophile) from an amine and a carbonyl compound in the Ugi reaction. thieme-connect.de The isocyanide then acts as a nucleophile, attacking the electrophilic iminium ion. thieme-connect.de This is followed by a nucleophilic attack of a carboxylate anion on the resulting nitrilium ion intermediate, which is now electrophilic. researchgate.net This sequence of additions to the same carbon atom exemplifies the amphiphilic nature of the isocyanide. acs.org
The unique electronic profile of the isocyanide group, featuring a σ-type lone pair and accessible π and π* orbitals on the carbon, facilitates this dual reactivity. acs.org Depending on the reaction partner and conditions, the isocyanide can act as either an electron donor or acceptor. acs.org
Table 1: Reagents and Intermediates in Isocyanide α-Adduct Formation
| Role | Example Reagent/Intermediate | Reaction Context | Source(s) |
|---|---|---|---|
| Electrophile | Iminium ion | Ugi Reaction | thieme-connect.de |
| Nucleophile | Carboxylate anion | Ugi/Passerini Reaction | researchgate.net |
| Electrophile | Activated Carbonyl Group | Passerini Reaction | researchgate.net |
| Nucleophile | Water | Hydrolysis to formamides | smolecule.com |
| Electrophile/Lewis Acid | Metal Cations (e.g., Cu(I), Ag(I)) | Metal-catalyzed reactions | nih.gov |
Role in Triggering Intramolecular Cyclizations
The ortho-positioning of the iodo and isocyanide groups in this compound creates a reactive scaffold that is highly effective in promoting intramolecular cyclization reactions to form various heterocyclic systems. The presence of the iodine atom provides a site for oxidative addition or can act as a leaving group in nucleophilic substitution reactions, while the isocyanide group serves as a key carbon and nitrogen source for the new ring.
A notable example is the synthesis of quinolines, where a convertible isocyanide derived from 2-iodoaniline (B362364), 1-(2,2-dimethoxyethyl)-2-isocyanobenzene, was developed for this purpose. thieme-connect.de In other systems, the reaction of 2-iodophenyl isothiocyanates (a related compound class) with amines leads to a thiourea (B124793) intermediate which then undergoes intramolecular cyclization to furnish benzothiazol-2-amines. clockss.org This cyclization involves the intramolecular substitution of the 2-iodo group. clockss.org
Furthermore, molecules containing both an isocyanide and an azide (B81097) group, such as 2-[1-azidobenzyl]-1-isocyanobenzene, have been shown to undergo intramolecular cyclization to yield quinazolines. acs.org Theoretical studies on related azido-isocyanides suggest potential pathways including a [3+2] cycloaddition or a [3+1] cyclization via α-addition of the azide to the isocyanide carbon. acs.org
Metal catalysis, particularly with copper, is often employed to facilitate these cyclizations. For instance, copper catalysts can activate the C-H bond adjacent to the isocyanide, forming an α-cuprioisocyanide intermediate. rsc.org This nucleophilic species can then participate in subsequent intramolecular reactions. The general strategy involves the reaction of the isocyanide group with another functionality within the same molecule, often triggered by an external reagent or catalyst, with the ortho-iodo group playing a crucial role as a leaving group or a handle for metal insertion.
Table 2: Examples of Intramolecular Cyclizations Involving ortho-Substituted Aryl Isocyanides and Related Compounds
| Starting Material Scaffold | Reagents/Conditions | Product Heterocycle | Source(s) |
|---|---|---|---|
| 2-Iodophenyl isothiocyanate & Amine | Triethylamine (B128534), DMF | Benzothiazol-2-amine | clockss.org |
| 2-[1-Azidobenzyl]-1-isocyanobenzene | Sodium hydride | 4-Phenylquinazoline | acs.org |
| 1-(2,2-Dimethoxyethyl)-2-isocyanobenzene | Acid | Quinolines | thieme-connect.de |
| 1-Iodo-2-nitrobenzene & Aldehyde | Copper catalyst, Na2S | Benzothiazoles | rsc.org |
Computational and Theoretical Investigations
Electronic Structure Analysis of 1-Iodo-2-isocyanobenzene
Understanding the electronic landscape of a molecule is fundamental to predicting its chemical behavior. For this compound, analyses such as Molecular Electrostatic Potential (MEP) mapping and Frontier Molecular Orbital (FMO) theory are employed to visualize its charge distribution and reactive sites.
Molecular Electrostatic Potential (MEP) is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which correspond to sites for electrophilic and nucleophilic attack, respectively. core.ac.uk The MEP is mapped onto an electron density surface, where different colors represent varying potential values; typically, red indicates negative potential (electron-rich) and blue indicates positive potential (electron-poor). core.ac.uk
In studies of complexes derived from substituted 2-iodo-1-isocyanobenzene, MEP surface calculations are crucial for understanding intermolecular interactions. mdpi.com A region of positive electrostatic potential, known as a σ-hole, is characteristically found on the extension of a covalent σ-bond, while a π-hole is a region of positive potential located perpendicular to the σ-framework of a molecular entity. mdpi.comresearchgate.net For instance, in a gold(I) complex involving 4-chloro-2-iodo-1-isocyanobenzene, MEP analysis helped to study its electron-rich and electron-poor parts, with the most negative potential located on the ancillary chlorido ligand (−33.8 kcal/mol). mdpi.com Such analyses are instrumental in predicting and rationalizing the formation of noncovalent bonds like halogen and π-hole interactions. core.ac.ukmdpi.com
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org The energy and symmetry of these orbitals are key to predicting reaction pathways and outcomes. numberanalytics.comwikipedia.org
The isocyanide functional group exhibits a unique dual reactivity, acting as both a σ-donor through the carbon lone pair and a π-acceptor into the C≡N antibonding orbitals. acs.org This chameleon-like electronic character can be rationalized using the FMO concept. mdpi.comacs.org For example, in metal complexes, the interaction between the isocyanide and the metal is often described in terms of donation from the HOMO of the isocyanide to the LUMO of the metal and back-donation from a metal d-orbital (HOMO) to the π* antibonding orbital (LUMO) of the isocyanide ligand. mdpi.com Natural Bond Orbital (NBO) analysis, a related computational method, has been used to confirm and quantify these interactions. In a gold(I) complex of a this compound derivative, NBO analysis revealed significant charge transfer from a gold d-orbital to the π*(C≡N) orbital, confirming the π-acceptor character of the isocyano group and the existence of a π-hole interaction. mdpi.com
Molecular Electrostatic Potential (MEP) Mapping
Density Functional Theory (DFT) Studies of Reactivity
Density Functional Theory (DFT) is a versatile and widely used computational method for investigating the electronic structure and properties of many-body systems, including molecules. wikipedia.org It provides a robust framework for studying reaction mechanisms, transition states, and the subtle noncovalent forces that influence chemical transformations. numberanalytics.comnih.gov
DFT calculations are instrumental in mapping the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be constructed. numberanalytics.comnih.gov
Key transformations involving aryl iodides and isocyanides have been elucidated using DFT. For example, the mechanism of aminocarbonylation of iodobenzene (B50100) has been studied, revealing the elementary steps of the catalytic cycle. nih.gov In a different study, DFT calculations were used to explore the mechanism of a cross-coupling reaction between an aryl halide and an isocyanobenzene (B1200496) on a gold surface, detailing the energetics of the radical addition steps. researchgate.net
A significant transformation involving a derivative of this compound is its reaction with the gold(I) precursor [AuCl(tetrahydrothiophene)] to form the complex [AuCl(CNC₆H₃-4-Cl-2-I)]. mdpi.comcolab.ws DFT studies on this and related systems help to understand the bonding and interactions within the resulting product, verifying the roles of various noncovalent forces in its structure. mdpi.comcolab.ws
A critical aspect of mechanistic studies is the identification and characterization of transition states (TS), which represent the energy maxima along a reaction coordinate. nih.gov DFT calculations can locate these transient structures. Methods like the climbing-image nudged elastic band (CI-NEB) are employed to find the minimum energy path between a reactant and a product and to pinpoint the transition state. nih.gov A true transition state is confirmed by a vibrational frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov
Table 1: Key Computational Methods and Their Applications
| Computational Method | Application in the Study of this compound and Derivatives | References |
|---|---|---|
| MEP Mapping | Visualizing electron-rich/poor regions; identifying sites for noncovalent interactions like σ-holes and π-holes. | mdpi.com, researchgate.net, core.ac.uk |
| FMO Theory | Explaining reactivity based on HOMO-LUMO interactions; rationalizing the dual σ-donor/π-acceptor nature of the isocyanide group. | mdpi.com, numberanalytics.com, wikipedia.org, acs.org |
| DFT | Calculating electronic structure, reaction mechanisms, and energetic profiles of chemical transformations. | numberanalytics.com, nih.gov, wikipedia.org |
| NCI Plot | Non-Covalent Interaction plot; used to visualize and analyze weak intermolecular interactions. | mdpi.com |
| QTAIM | Quantum Theory of Atoms in Molecules; analyzes electron density topology to characterize bonding, including noncovalent bonds. | mdpi.com, researchgate.net |
| CI-NEB | Climbing-Image Nudged Elastic Band; method for finding transition states and minimum energy paths for reactions. | nih.gov |
Noncovalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. DFT calculations have been vital in characterizing several such interactions for complexes of this compound derivatives. mdpi.comcolab.ws
Halogen Bonding: This interaction involves an electrophilic region (σ-hole) on a halogen atom. In the crystal structure of a gold(I) complex of 4-chloro-2-iodo-1-isocyanobenzene, the terminal iodine atoms were found to participate in three-center halogen bonding. mdpi.comcolab.ws Furthermore, both Type-I and Type-II I···I halogen interactions were identified, linking molecules within the crystal lattice. preprints.org
π-Hole Interactions: The isocyanide group itself can act as a π-hole donor. mdpi.com A rare and structure-determining π-hole(CN)···Cl interaction was identified between the isocyano group of one molecule and the chlorido ligand of a neighboring gold complex. mdpi.comcolab.wsdntb.gov.ua DFT calculations, supported by tools like NCI plot and QTAIM analyses, verified the significant role of these π-hole interactions in the solid-state architecture. mdpi.comresearchgate.net
Aurophilic Interactions: In gold(I) complexes, a weak, attractive interaction can occur between closed-shell gold centers, known as an aurophilic interaction. In the [AuCl(CNC₆H₃-4-Cl-2-I)] complex, a short Au···Au contact of 3.3050(8) Å was observed. mdpi.comresearchgate.net DFT studies confirmed that these aurophilic forces, in concert with the π-hole(CN)···Cl interactions, are complementary and collectively direct the head-to-tail pairing and the formation of an extended 2D ladder-type architecture in the crystal. mdpi.comcolab.wspreprints.org
Table 2: Calculated Noncovalent Interaction Data for a Gold(I) Derivative
| Interaction Type | Interacting Atoms | Distance (Å) | Calculated Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Aurophilic | Au···Au | 3.3050 | -13.6 (Dimer A) | mdpi.com, preprints.org |
| π-Hole | C(CN)···Cl | 3.428 | -13.6 (Dimer A) | mdpi.com, preprints.org |
| π-Hole | N(CN)···Cl | - | -13.4 (Dimer B) | preprints.org |
| Halogen Bond | I···I | 3.7932 | - | preprints.org |
Note: Data pertains to the complex [AuCl(CNC₆H₃-4-Cl-2-I)]. Dimer A and B represent slightly different packing arrangements with similar total interaction energies.
Transition State Analysis and Energy Profiles
Advanced Computational Methodologies
Computational chemistry provides powerful tools to investigate the intricate details of molecular structure and bonding that are often inaccessible to experimental methods alone. For this compound, advanced computational methodologies like the Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCIplot) analysis offer deep insights into its electron density distribution and the nature of its chemical bonds and noncovalent interactions.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a model that analyzes the topology of the electron density (ρ(r)) to define chemical concepts such as atoms, bonds, and molecular structure. wikipedia.orgwiley-vch.de By examining the critical points in the electron density, where the gradient of the density is zero, one can characterize the nature of atomic interactions. wiley-vch.deuni-rostock.de
A key feature of QTAIM is the identification of bond critical points (BCPs) located along the path of maximum electron density between two chemically bonded atoms, known as the bond path. wiley-vch.de The properties at these BCPs, such as the electron density (ρ(r)b), its Laplacian (∇²ρ(r)b), and the total energy density (Hb), provide quantitative measures of the interaction's strength and nature. mdpi.com
In the context of molecules related to this compound, QTAIM has been instrumental in characterizing halogen bonds (I···X) and other noncovalent interactions. mdpi.comnih.govnih.gov For instance, in studies of complexes involving halogenated molecules, the presence of a BCP and a bond path between the halogen and a Lewis base is a clear indicator of a halogen bonding interaction. mdpi.comunimi.it
Detailed research on a closely related compound, 4-chloro-2-iodo-1-isocyanobenzene, reveals the utility of QTAIM in elucidating intermolecular forces. mdpi.comresearchgate.net The analysis of its crystal structure showed the presence of various noncovalent interactions, including three-center halogen bonding involving the iodine atom. mdpi.comresearchgate.net The topological parameters derived from QTAIM analysis provide a quantitative description of these bonds.
For a typical halogen bond, the electron density at the BCP (ρb) is relatively low. The sign of the Laplacian of the electron density (∇²ρb) at the BCP helps to distinguish between different types of interactions. A positive ∇²ρb value is characteristic of "closed-shell" interactions, which include hydrogen bonds, halogen bonds, and van der Waals forces. mdpi.com The total energy density (Hb), which is the sum of the potential energy density (Vb) and kinetic energy density (Gb), is also a crucial descriptor. For halogen bonds, Hb is typically small and either slightly negative or positive, indicating a significant contribution from both electrostatic and covalent character. mdpi.com
| Topological Parameter | Description | Typical Value for Halogen Bonds |
| Electron Density (ρb) | Measures the electron accumulation at the BCP. Correlates with bond strength. | Low (e.g., < 0.05 a.u.) |
| Laplacian of ρ (∇²ρb) | Indicates whether charge is concentrated (∇²ρb < 0) or depleted (∇²ρb > 0) at the BCP. | Positive |
| Total Energy Density (Hb) | Sum of potential (Vb) and kinetic (Gb) energy densities. Its sign can indicate the degree of covalent character. | Small, slightly negative or positive |
| Potential Energy Density (Vb) | Stabilizing term related to potential energy. | Negative |
| Kinetic Energy Density (Gb) | Destabilizing term related to kinetic energy. | Positive |
This table provides a generalized summary of QTAIM parameters for halogen bonds based on findings in related molecules. The exact values for this compound would require specific computational analysis.
Noncovalent Interaction (NCIplot) Analysis
Noncovalent Interaction (NCIplot) analysis is a computational method used to visualize and characterize noncovalent interactions in three-dimensional space. mdpi.comgithub.com It is based on the relationship between the electron density (ρ) and its dimensionless reduced density gradient (RDG), s(r). github.comchemtools.org
The RDG is defined as: github.com
Regions of noncovalent interaction are identified by low RDG values at low electron densities. github.comchemtools.org By plotting isosurfaces of the RDG, it is possible to create a visual map of these interactions. The nature of the interaction is distinguished by coloring the isosurface according to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, multiplied by the electron density itself (sign(λ₂)ρ). chemtools.org
The color code typically follows this convention:
Blue: Strong, attractive interactions (e.g., hydrogen bonds, strong halogen bonds). Associated with large, negative sign(λ₂)ρ values.
Green: Weak, attractive interactions (e.g., van der Waals forces). Associated with sign(λ₂)ρ values close to zero.
Red: Repulsive interactions (e.g., steric clashes). Associated with large, positive sign(λ₂)ρ values.
NCIplot analysis has been effectively used to study the interactions in gold(I) complexes of 4-chloro-2-iodo-1-isocyanobenzene. mdpi.comresearchgate.net In these studies, NCIplot visualizations confirmed the presence of π-hole interactions involving the isocyanide group and halogen bonding from the iodine atom. mdpi.comresearchgate.netdntb.gov.ua The analysis of dimers of the complex revealed isosurfaces corresponding to these specific noncovalent bonds, validating their role in the crystal packing. researchgate.net
For this compound, an NCIplot analysis would likely reveal a green or bluish-green isosurface between the iodine atom and a neighboring nucleophilic atom or group in a dimer or crystal, indicative of a halogen bond. Furthermore, analysis could show van der Waals interactions associated with the benzene (B151609) ring and potential weak intramolecular interactions. The combination of QTAIM and NCIplot provides a comprehensive picture of the bonding landscape, quantifying interaction strengths with QTAIM and visualizing their spatial extent and nature with NCIplot. researchgate.netresearchgate.net
Spectroscopic and Structural Characterization
X-ray Crystallography
X-ray crystallography is a powerful experimental science used to determine the atomic and molecular structure of a crystal. acs.org By diffracting a beam of X-rays, a crystal produces a unique pattern from which a three-dimensional map of electron density can be generated, revealing atomic positions, bond lengths, and other crucial structural details. acs.orgresearchgate.netscience.gov
Detailed single-crystal X-ray diffraction studies have been successfully performed on derivatives of 1-iodo-2-isocyanobenzene, particularly in the form of metal complexes. A notable example is the gold(I) complex, [AuCl(CNC₆H₃-4-Cl-2-I)], which is formed from the reaction of [AuCl(THT)] (where THT is tetrahydrothiophene) with 4-chloro-2-iodo-1-isocyanobenzene. smolecule.comdntb.gov.ua
The molecular structure of this gold(I) complex shows a linear coordination environment for the gold(I) ion, which is bonded to one isocyanide ligand and one chlorido ligand. smolecule.com This linear C–Au–Cl arrangement is typical for this class of two-coordinate gold(I) compounds. smolecule.com The isocyanide ligand, derived from 4-chloro-2-iodo-1-isocyanobenzene, coordinates to the gold center through its terminal carbon atom. acs.orgsmolecule.com
The crystal packing of this compound derivatives is governed by a sophisticated network of noncovalent interactions, which are crucial in defining the supramolecular architecture. In the crystal structure of the gold(I) complex [AuCl(CNC₆H₃-4-Cl-2-I)], several key interactions have been identified as structure-determining. smolecule.comdntb.gov.ua
Aurophilic Interactions : The solid-state packing features a head-to-tail pairing of the linear C–Au–Cl groups, which is partly determined by aurophilic Au⋯Au interactions. smolecule.comdntb.gov.ua These are weak attractive forces between closed-shell gold(I) centers.
π-Hole Interactions : Complementary to the aurophilic forces, the crystal structure is also stabilized by rare π-holeCN⋯Cl interactions. smolecule.comdntb.gov.ua The isocyanide group can act as a π-hole donor, where an electron-deficient region perpendicular to the C≡N bond interacts with the electron-rich chlorine atom of a neighboring molecule. smolecule.com The interplay between the Au⋯Au and π-holeCN⋯Cl contacts results in a 2D extended ladder-type architecture. smolecule.com
Halogen Bonding : The terminal iodine atoms on the phenyl ring are observed to participate in three-center halogen bonding. smolecule.com This type of interaction involves the electrophilic region (σ-hole) on the iodine atom interacting with nucleophilic sites on adjacent molecules.
Other Interactions : A broader analysis of isocyanide-containing crystal structures reveals their capacity to engage in a wide array of intermolecular forces. acs.org The isocyanide carbon can act as a hydrogen bond acceptor in RNC···HX interactions. acs.orgacs.org Furthermore, interactions between the isocyanide group and other carbon atoms (RNC···C) are also observed, which can be significant in understanding reaction trajectories like the Bürgi–Dunitz angle. acs.org
The following table summarizes the key intermolecular contacts observed in the crystal structure of [AuCl(CNC₆H₃-4-Cl-2-I)].
| Interaction Type | Interacting Atoms | Distance (Å) | Significance |
| Aurophilic Interaction | Au···Au | 3.3050(8) | Contributes to head-to-tail pairing |
| π-Hole Interaction | C(N)···Cl | 3.428(6) | Complements aurophilic forces, forms ladder structure |
| Halogen Bonding | I-atom involved | - | Three-center interaction |
Data sourced from Smirnov et al. smolecule.com
The geometrical parameters, including bond lengths and angles within the [AuCl(CNC₆H₃-4-Cl-2-I)] complex, are consistent with those reported for other [AuCl(CNR)] complexes. smolecule.com The isocyanide functional group is characterized by a nearly linear C≡N–C arrangement. In the solid state, the conformation of the 4-chloro-2-iodo-1-isocyanobenzene ligand is essentially planar, as expected for a substituted benzene (B151609) ring. The key structural feature is the linear geometry of the C-Au-Cl moiety, which dictates the primary organization of the molecules in the crystal lattice. smolecule.com
The table below lists selected geometrical parameters for the intermolecular contacts in the gold(I) complex.
| Parameter | Value |
| Au···Au distance | 3.3050(8) Å |
| C(N)···Cl distance | 3.428(6) Å |
| C(N)···Au distance | 3.495(5) Å |
Data sourced from Smirnov et al. smolecule.com
Intermolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural characterization of molecules in solution. ethernet.edu.etslideshare.netbbhegdecollege.com It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
For a molecule like this compound and its derivatives, a full suite of 1D and 2D NMR experiments is required for unambiguous structural assignment. While simple ¹H and ¹³C NMR provide initial data on the number and type of protons and carbons, advanced techniques are essential for piecing together the molecular puzzle. researchgate.netnih.gov Studies on related aryl isocyanide complexes, such as those involving palladium and platinum, routinely employ these methods for full characterization. researchgate.netresearchgate.net
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. For the aromatic region of this compound, this would reveal the connectivity between adjacent protons on the benzene ring, confirming their relative positions. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : This 2D experiment correlates directly bonded ¹H and ¹³C nuclei. It is crucial for assigning the ¹³C signals corresponding to each protonated carbon in the aromatic ring. researchgate.netacs.org
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons over two to three bonds. This is particularly powerful for identifying quaternary (non-protonated) carbons and for linking different structural fragments. For instance, it could show a correlation from the aromatic protons to the isocyanide carbon, confirming the position of the -NC group. researchgate.netacs.org
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique detects through-space correlations between protons that are close to each other, irrespective of whether they are connected by bonds. A ¹H-¹H NOESY can provide information on the conformation and stereochemistry of a molecule. researchgate.netresearchgate.netacs.org
DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT is a 1D technique that helps distinguish between CH, CH₂, and CH₃ groups, which is useful for more complex derivatives, although less critical for the simple aromatic core of this compound itself. researchgate.net
The this compound molecule possesses a rigid aromatic framework, meaning its conformational flexibility is limited compared to aliphatic or alicyclic systems. The primary conformational variable is the rotation about the single bond connecting the isocyanide nitrogen to the aromatic ring.
NMR techniques, particularly NOESY, can be employed to investigate the preferred orientation of the isocyanide group in solution. acs.org By analyzing the through-space interactions (Nuclear Overhauser Effects) between the protons on the benzene ring and potentially the isocyanide group itself (if detectable or through its influence on neighboring atoms), one can infer its spatial disposition relative to the bulky iodine substituent. For example, a NOESY experiment could reveal proximity between the proton at the C6 position and the isocyanide group, providing evidence for its rotational preference. In studies of complex molecules containing isocyanide-derived moieties, NOESY has been successfully used in combination with computational methods to determine tautomeric forms and conformations in solution. acs.org
Advanced NMR Techniques for Structural Elucidation (e.g., COSY, HSQC, NOESY, DEPT)
Mass Spectrometry (MS)
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of compounds. For this compound, it provides definitive confirmation of its elemental composition and insights into its molecular stability and fragmentation patterns.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) offers the precision required to confirm the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) to several decimal places. The molecular formula for this compound is C₇H₄IN. smolecule.com HRMS analysis distinguishes this specific formula from other potential combinations of atoms that might have the same nominal mass.
The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element. This calculated value is then compared to the experimentally measured mass from the HRMS instrument. A close correlation between the theoretical and observed values, typically within a few parts per million (ppm), confirms the molecular formula.
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₄IN |
| Calculated Exact Mass ([M]⁺) | 228.9388 u |
| Experimentally Observed Mass ([M]⁺) | Value typically within ±0.005 u of calculated mass |
| Nominal Molecular Weight | 229.02 g/mol smolecule.com |
Note: The experimentally observed mass is an exemplary value and may vary slightly based on instrumentation and experimental conditions.
Fragmentation Pathways
In mass spectrometry, the molecular ion ([M]⁺˙) of this compound undergoes fragmentation upon ionization, typically through electron impact (EI). The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. The primary fragmentation pathways are dictated by the relative strengths of the chemical bonds within the molecule.
The carbon-iodine (C-I) bond is the weakest covalent bond in the molecule, making its cleavage a highly probable initial fragmentation step. docbrown.info
Key Fragmentation Steps:
Loss of Iodine Atom: The most significant fragmentation pathway involves the cleavage of the C-I bond, resulting in the loss of an iodine radical (I•). This generates a phenylisocyanide cation.
[C₇H₄IN]⁺˙ (m/z 229) → [C₇H₄N]⁺ (m/z 102) + I•
Loss of HCN: Another common fragmentation for isocyanides involves the elimination of hydrogen cyanide (HCN). researchgate.net This can occur from the molecular ion or subsequent fragment ions.
[C₇H₄N]⁺ (m/z 102) → [C₆H₃]⁺ (m/z 75) + HCN
Formation of Iodide Ion: A peak corresponding to the iodide ion ([I]⁺) at m/z 127 is also expected, though the positive charge is more likely to be retained by the organic fragment. docbrown.info
| m/z | Postulated Ion Fragment | Associated Loss |
|---|---|---|
| 229 | [C₇H₄IN]⁺˙ (Molecular Ion) | - |
| 127 | [I]⁺ | Loss of C₇H₄N• |
| 102 | [C₇H₄N]⁺ | Loss of I• |
| 75 | [C₆H₃]⁺ | Loss of I• and HCN |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its covalent bonds. savemyexams.com It is an effective tool for identifying the functional groups present in a molecule, as each group has a characteristic absorption frequency range. wiley.com
Vibrational Modes of the Isocyanide Group and Aromatic Ring
The IR spectrum of this compound is dominated by the characteristic vibrational modes of the isocyanide group (-N≡C) and the substituted benzene ring.
Isocyanide Group (–N≡C): The isocyanide group possesses a strong, sharp absorption band corresponding to its stretching vibration (ν(N≡C)). This peak appears in a relatively uncongested region of the spectrum, making it highly diagnostic. For aryl isocyanides, this band typically occurs between 2100 and 2130 cm⁻¹. journals.co.zalibretexts.org
Aromatic Ring: The benzene ring exhibits several characteristic vibrations:
C-H Stretch: Aromatic C-H stretching vibrations appear as a group of weaker bands above 3000 cm⁻¹. libretexts.org
C=C Stretch: In-plane stretching vibrations of the carbon-carbon double bonds in the aromatic ring result in multiple bands of variable intensity in the 1450–1600 cm⁻¹ region. libretexts.org
C-H Bend: Out-of-plane C-H bending vibrations occur in the 680–900 cm⁻¹ region. The exact position of these bands is indicative of the substitution pattern on the benzene ring.
Carbon-Iodine Bond (C–I): The stretching vibration for the C-I bond is found at lower wavenumbers, typically in the 500–600 cm⁻¹ range. libretexts.orgdocbrown.info
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 | Weak to Medium |
| Isocyanide (-N≡C) | Stretching | 2100 - 2130 | Strong, Sharp |
| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium to Weak |
| Aromatic C-H | Out-of-plane Bending | 680 - 900 | Medium to Strong |
| C-I | Stretching | 500 - 600 | Medium to Strong |
Surface-Sensitive Spectroscopies for Ligand-Metal Interactions
When molecules like this compound adsorb onto a metal surface, their vibrational properties can be studied using surface-sensitive techniques, providing insight into the nature of the ligand-metal bond.
Surface-Enhanced Raman Spectroscopy (SERS)
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that dramatically enhances the Raman scattering signal of molecules adsorbed on or very near nanostructured noble metal surfaces, such as gold (Au) or silver (Ag). elsevier.comhoriba.com This enhancement allows for the detection of even trace amounts of a substance. mdpi.com
For aryl isocyanides, SERS provides valuable information about their binding mechanism to the metal surface. Studies show that these molecules typically bind to gold and silver surfaces in an upright orientation through the terminal carbon atom of the isocyanide group. researchgate.netoptica.org The interaction between the isocyanide and the metal surface significantly influences the N≡C stretching frequency.
The nature of this frequency shift depends on the balance between two electronic effects: nih.govacs.org
σ-donation: The donation of electrons from the lone pair of the isocyanide carbon to the d-orbitals of the metal. This effect strengthens the N≡C bond, causing a blue-shift (increase in wavenumber) in its stretching frequency. This is commonly observed for isocyanides on gold and silver surfaces. nih.gov
π-back-donation: The back-donation of electron density from the metal's d-orbitals into the π* antibonding orbitals of the isocyanide group. This effect weakens the N≡C bond, leading to a red-shift (decrease in wavenumber). This is more prominent with metals like platinum. nih.govaip.org
The SERS spectrum of this compound on a gold or silver surface would be expected to show a significantly enhanced ν(N≡C) band that is blue-shifted compared to its value in the standard Raman or IR spectrum.
| Metal Surface | Dominant Electronic Interaction | Effect on ν(N≡C) Bond | Observed Shift in ν(N≡C) | Reference |
|---|---|---|---|---|
| Gold (Au) | σ-donation | Strengthening | Blue-shift (Increase) | nih.gov |
| Silver (Ag) | σ-donation | Strengthening | Blue-shift (Increase) | nih.gov |
| Platinum (Pt) | π-back-donation | Weakening | Red-shift (Decrease) | nih.govaip.org |
Scanning Tunneling Microscopy (STM) and STM-Inelastic Electron Tunneling Spectroscopy (STM-IETS)
Scanning Tunneling Microscopy (STM) and its inelastic counterpart, STM-Inelastic Electron Tunneling Spectroscopy (STM-IETS), are powerful surface science techniques that provide real-space imaging of adsorbates at the atomic level and probe their vibrational properties with single-bond sensitivity. While specific studies focusing exclusively on this compound are not extensively documented in peer-reviewed literature, the behavior of this molecule on metal surfaces can be thoroughly described based on well-established principles and detailed research on analogous aryl isocyanides and aryl halides.
Adsorption and STM Imaging
When this compound is deposited on a metal surface, such as Au(111) or Cu(111), under ultra-high vacuum conditions, it is expected to adsorb via interactions of the isocyanide group and the iodine atom with the substrate. STM imaging allows for the direct visualization of individual molecules and their self-assembled structures on the surface.
Research on similar molecules, such as m-terphenyl (B1677559) isocyanide on Cu(100) and Ag(111), demonstrates that the adsorption geometry is highly dependent on the local atomic environment of the surface. nih.govacs.org For this compound, STM would likely reveal various adsorption conformations. The molecule might lie flat on the surface to maximize van der Waals interactions or adopt a tilted geometry. The iodine atom, being highly reactive on metal surfaces, could detach from the benzene ring upon adsorption or with gentle annealing, leading to the formation of a surface-stabilized 2-isocyanophenyl radical and an iodine adatom. nih.gov STM is capable of imaging these distinct chemical species and following such on-surface reactions. nih.govrsc.org
The appearance of the molecule in an STM image is dependent on the local density of states (LDOS) near the Fermi level. The iodine and isocyanide functional groups would likely appear as distinct features in high-resolution images, allowing for the determination of the molecular orientation relative to the substrate lattice.
Probing Vibrational Modes with STM-IETS
STM-IETS is employed to measure the vibrational spectra of individual adsorbed molecules. aip.orgsdsc.edu This is achieved by positioning the STM tip over a specific part of the molecule and measuring the second derivative of the tunneling current with respect to the bias voltage (d²I/dV²). Peaks in the d²I/dV² spectrum correspond to the opening of inelastic tunneling channels, where tunneling electrons lose energy by exciting a vibrational mode of the molecule. arxiv.org
For this compound, STM-IETS would provide a vibrational fingerprint, allowing for its chemical identification on the surface. The most prominent vibrational modes expected to be observed are the C-I stretching mode, various benzene ring modes, and the characteristic N≡C stretching mode of the isocyanide group.
The energy of the N≡C stretch is a sensitive probe of the isocyanide-metal interaction, which is governed by a combination of σ-donation from the isocyanide lone pair to the metal and π-back-bonding from the metal d-orbitals into the isocyanide π* orbitals. nih.govarxiv.org Studies on m-terphenyl isocyanide have shown that the N≡C stretching frequency is significantly influenced by the adsorption geometry and the identity of the metal substrate. nih.govacs.orgarxiv.org For instance, a stronger interaction (e.g., binding at a bridge site or a site with higher coordination) typically leads to more π-back-bonding, which weakens the N≡C bond and results in a lower vibrational frequency (a red-shift).
Based on data from analogous systems, a hypothetical but representative STM-IETS dataset for this compound adsorbed on different metal surfaces is presented below.
Table 1: Hypothetical STM-IETS Vibrational Frequencies (meV) for this compound on Different Substrates.
| Vibrational Mode | Gas Phase (Calculated, meV) | Adsorbed on Au(111) (Hypothetical, meV) | Adsorbed on Cu(100) (Hypothetical, meV) |
|---|---|---|---|
| C-I Stretch | ~70 | ~65 | ~62 |
| Benzene Ring Modes | 100-180 | 95-175 | 92-170 |
| N≡C Stretch | ~265 | ~255 | ~250 |
Note: These values are illustrative and based on trends observed for similar molecules. The exact peak positions would need to be determined experimentally. The red-shift on the more reactive Cu(100) surface compared to Au(111) reflects stronger molecule-substrate interaction.
Furthermore, STM-IETS can spatially map the intensity of specific vibrational modes across the molecule. utexas.edu For this compound, mapping the C-I stretch would reveal the location of the iodine atom, while mapping the N≡C stretch would pinpoint the isocyanide group, thus confirming the molecular integrity and orientation. If deiodination occurs, the disappearance of the C-I vibrational mode and the appearance of new modes associated with the resulting radical species would provide definitive spectroscopic evidence for the chemical transformation. nih.gov
Applications in Advanced Organic Synthesis
Synthesis of Nitrogen-Containing Heterocycles
1-Iodo-2-isocyanobenzene serves as a key precursor for a wide array of nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. Its ability to undergo sequential or one-pot transformations involving both the iodo and isocyano functionalities is a cornerstone of its synthetic utility.
The synthesis of indoles, a core structure in numerous natural products and bioactive molecules, can be achieved using precursors derived from this compound. The Larock indole (B1671886) synthesis, a palladium-catalyzed heteroannulation, utilizes o-iodoanilines and disubstituted alkynes to produce 2,3-disubstituted indoles. wikipedia.orgub.edu The reaction proceeds through oxidative addition of the C-I bond to a Pd(0) catalyst, followed by alkyne insertion, intramolecular cyclization, and reductive elimination. wikipedia.orgorganic-chemistry.org While the direct use of this compound in this reaction is not explicitly detailed, its precursor, o-iodoaniline, is the key starting material. wikipedia.orgorganic-chemistry.org
In the realm of quinoline (B57606) synthesis, this compound and related aryl isocyanides are valuable reagents. Radical cascade reactions of aryl isonitriles provide an efficient pathway to quinoline derivatives. rsc.org For instance, the reaction of an aryl isonitrile with a suitable radical precursor can initiate a cascade involving radical addition to the isocyanide, followed by cyclization to form the quinoline core. rsc.org Furthermore, palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols affords 2,4-disubstituted quinolines under mild conditions. capes.gov.br Another innovative strategy involves a palladium-catalyzed process of aryl isocyanide insertion, followed by an undirected C(sp²)–H functionalization and a [4 + 1] cyclization to construct quinoline derivatives. nih.gov A visible light-promoted radical cyclization of arylamine precursors also offers a metal-free approach to 3-substituted quinolines. mdpi.com
Table 1: Selected Methods for Indole and Quinoline Synthesis
| Heterocycle | Synthetic Method | Precursors | Catalyst/Reagent | Ref. |
|---|---|---|---|---|
| Indole | Larock Indole Synthesis | o-Iodoaniline, Alkyne | Pd(OAc)₂, Base | wikipedia.orgub.edu |
| Quinoline | Radical Cascade Cyclization | Aryl isonitrile, Radical precursor | - | rsc.org |
| Quinoline | Palladium-Catalyzed Annulation | o-Iodoaniline, Propargyl alcohol | Pd(OAc)₂, DBU | capes.gov.br |
| Quinoline | Palladium-Catalyzed Isocyanide Insertion | Aryl isocyanide, Aromatic substrate | Palladium catalyst | nih.gov |
This compound is a valuable precursor for the synthesis of benzimidazoles and benzoxazoles, which are important scaffolds in medicinal chemistry. Copper-catalyzed methods have been developed for the synthesis of 2-arylaminobenzimidazoles. nih.govsemanticscholar.org These reactions often proceed through a domino C-N cross-coupling process. nih.gov For example, a one-pot reaction of 2-bromoaniline (B46623) (a related halo-aniline) with thiourea (B124793) and iodobenzene (B50100) in the presence of a copper catalyst can yield N-phenyl-1H-benzo[d]imidazol-2-amine. semanticscholar.org The intramolecular cyclization of N-(2-haloaryl)amidines, which can be derived from o-haloanilines, provides a direct route to the benzimidazole (B57391) ring system. mdpi.com This cyclization can be mediated by a base like K₂CO₃ in water, offering an environmentally benign approach. mdpi.com Additionally, copper(II) oxide nanoparticles have been used to catalyze the intramolecular cyclization of o-bromoaryl derivatives to form benzimidazoles. organic-chemistry.org
The synthesis of benzoxazoles can also be achieved using precursors related to this compound. General methods involve the condensation of o-aminophenols with various partners, including isocyanides. chemicalbook.comorganic-chemistry.org Palladium-catalyzed three-component couplings of aryl halides, amino alcohols, and tert-butyl isocyanide can lead to benzoxazoles when 1,2-aminophenols are used. organic-chemistry.org A copper-catalyzed method for the synthesis of 2-aryl benzoxazoles from the reaction of aldoximes and 1-bromo-2-iodobenzene (B155775) has also been reported. nih.gov
Table 2: Synthesis of Benzimidazoles and Benzoxazoles
| Heterocycle | Synthetic Method | Precursors | Catalyst/Reagent | Ref. |
|---|---|---|---|---|
| Benzimidazole | Copper-Catalyzed Domino Reaction | 2-Bromoaniline, Thiourea, Iodobenzene | Copper catalyst | semanticscholar.org |
| Benzimidazole | Intramolecular N-Arylation | N-(2-Iodoaryl)benzamidine | K₂CO₃ | mdpi.com |
| Benzoxazole | Palladium-Catalyzed Three-Component Coupling | Aryl halide, 1,2-Aminophenol, Isocyanide | Palladium catalyst | organic-chemistry.org |
| Benzoxazole | Copper-Catalyzed Reaction | 1-Bromo-2-iodobenzene, Aldoxime | Copper catalyst | nih.gov |
The versatility of this compound extends to the synthesis of pyrroles and their fused derivatives. Isocyanide-based multicomponent reactions (I-MCRs) are a powerful tool for the efficient, one-pot synthesis of polysubstituted pyrroles from simple starting materials. nih.govrsc.orgrsc.org These reactions offer high atom economy and procedural simplicity. rsc.org
A notable application is the synthesis of 4-oxoindeno[1,2-b]pyrroles through copper-catalyzed tandem reactions of 1-(2-haloaryl)enones with isocyanides. thieme-connect.comthieme-connect.com This process involves a formal [3+2] cycloaddition followed by an intramolecular coupling, generating highly reactive cyclic organocopper intermediates that are trapped in situ. thieme-connect.comthieme-connect.com This methodology provides efficient access to biologically relevant indenopyrrole structures. mdpi.comnih.gov A three-component reaction of tryptamine (B22526) or benzylamine, 1,3-dicarbonyl compounds, and ninhydrin (B49086) also yields highly substituted indeno[1,2-b]pyrroles under mild conditions. mdpi.comnih.gov
Table 3: Synthesis of Pyrrole Derivatives
| Heterocycle | Synthetic Method | Precursors | Catalyst/Reagent | Ref. |
|---|---|---|---|---|
| Polysubstituted Pyrroles | Isocyanide-Based Multicomponent Reactions | Isocyanide, Activated olefin, etc. | Various catalysts | nih.govrsc.orgrsc.org |
| 4-Oxoindeno[1,2-b]pyrroles | Copper-Catalyzed Tandem Reaction | 1-(2-Haloaryl)enone, Isocyanide | CuI, Base | thieme-connect.comthieme-connect.com |
| Indeno[1,2-b]pyrroles | Three-Component Reaction | Tryptamine/Benzylamine, 1,3-Dicarbonyl, Ninhydrin | - | mdpi.comnih.gov |
Quinazolinones, a class of heterocycles with a broad spectrum of biological activities, can be synthesized using methodologies involving precursors related to this compound. Transition-metal-catalyzed reactions are prominent in this field. nih.govmdpi.comfrontiersin.org For instance, a copper-catalyzed synthesis of quinazolinones has been developed from the reaction of 2-iodo/bromobenzamides with benzylamines. nih.gov Palladium-catalyzed carbonylative annulation of N-substituted o-iodoanilines with internal alkynes also yields 3,4-disubstituted 2-quinolones. nih.gov Furthermore, an electrochemical synthesis of quinazolinones has been reported, utilizing I₂-catalyzed tandem oxidation in an aqueous solution. researchgate.net
The synthesis of 1,2,4-triazoles can be achieved through the [3+2] cycloaddition of isocyanides with aryl diazonium salts. chemicalbook.com This reaction exhibits catalyst-dependent regioselectivity; silver(I) catalysis favors the formation of 1,3-disubstituted 1,2,4-triazoles, while copper(II) catalysis leads to 1,5-disubstituted isomers. chemicalbook.comresearchgate.net This provides a modular and controlled entry to variously substituted 1,2,4-triazole (B32235) scaffolds. chemicalbook.com
Table 4: Synthesis of Quinazolinones and Triazoles
| Heterocycle | Synthetic Method | Precursors | Catalyst/Reagent | Ref. |
|---|---|---|---|---|
| Quinazolinone | Copper-Catalyzed Reaction | 2-Iodo/bromobenzamide, Benzylamine | CuBr | nih.gov |
| 2-Quinolone | Palladium-Catalyzed Carbonylative Annulation | N-substituted o-iodoaniline, Internal alkyne | Palladium catalyst, CO | nih.gov |
| 1,2,4-Triazole | [3+2] Cycloaddition | Isocyanide, Aryl diazonium salt | Ag(I) or Cu(II) catalyst | chemicalbook.comresearchgate.net |
This compound is a key precursor for the synthesis of phenanthridines, often through the formation of 2-isocyanobiphenyl intermediates. Radical cascade reactions of 2-isocyanobiphenyls with various radical precursors have proven to be a powerful method for constructing the phenanthridine (B189435) core with diverse substituents at the C6 position. For example, reaction with P-centered radicals yields 6-phosphorylated phenanthridines, while reaction with sources of trifluoromethyl or aroyl radicals affords the corresponding 6-substituted products. nih.govthieme-connect.comsmolecule.commdpi.com These reactions typically involve the addition of the radical to the isonitrile, followed by intramolecular homolytic aromatic substitution. smolecule.commdpi.com A transition-metal-free arylative cyclization of 2-isocyanobiphenyls with anilines has also been developed for the one-pot synthesis of 6-arylphenanthridines. thieme-connect.com
Carbazole (B46965) derivatives, another important class of nitrogen heterocycles, can be synthesized from o-iodoanilines, the direct precursors to this compound. A palladium-catalyzed method involves the reaction of o-iodoanilines with silylaryl triflates, followed by an intramolecular C-H arylation to form the carbazole ring system. organic-chemistry.orgcore.ac.uk This one-pot, two-step procedure is efficient for creating a variety of carbazole structures. core.ac.uk Another approach is a palladium-catalyzed tandem C-H functionalization and C-N bond formation from biaryl amides, which are synthesized from o-iodoanilines. nih.gov
Table 5: Synthesis of Phenanthridines and Carbazole Derivatives
| Heterocycle | Synthetic Method | Precursors | Catalyst/Reagent | Ref. |
|---|---|---|---|---|
| Phenanthridine | Radical Cascade Cyclization | 2-Isocyanobiphenyl, Radical precursor | Radical initiator/catalyst | smolecule.commdpi.comresearchgate.net |
| Phenanthridine | Arylative Cyclization | 2-Isocyanobiphenyl, Aniline (B41778) | - | thieme-connect.com |
| Carbazole | Palladium-Catalyzed Cyclization | o-Iodoaniline, Silylaryl triflate | Pd(OAc)₂, PCy₃ | organic-chemistry.orgcore.ac.uk |
| Carbazole | Palladium-Catalyzed Tandem Reaction | Biaryl amide (from o-iodoaniline) | Pd(OAc)₂, Cu(OAc)₂ | nih.gov |
Quinazolinones and Triazoles
Scaffold Construction for Complex Molecular Architectures
Beyond the synthesis of fundamental heterocyclic systems, this compound serves as a versatile scaffold for the construction of more complex and fused molecular architectures. Its unique arrangement of reactive sites allows for the orchestration of intricate reaction cascades, leading to novel polycyclic structures.
A notable example is its use in the synthesis of quinoline-based benzophosphole oxides. smolecule.com This is accomplished through a radical cascade addition-cyclization sequence where this compound, or other aryl isonitriles, act as radical acceptors in reactions with ortho-alkynylated aromatic phosphine (B1218219) oxides. smolecule.com This process can be initiated photochemically, highlighting a sustainable approach to complex scaffolds. smolecule.com The isocyanide group's ability to act as a ligand in coordination chemistry and as a reactive center for multicomponent reactions further underscores its utility as a building block for intricate molecular designs. smolecule.comnih.gov The formation of isoindolo[2,1-a]indoles through the palladium-catalyzed annulation of internal acetylenes with imines derived from o-iodoanilines further illustrates the potential for building complex, fused heterocyclic systems from precursors related to this compound. capes.gov.br
Building Blocks for Multicomponent Reactions
Role as Ligands in Catalysis
The isocyano group is an excellent ligand for a variety of transition metals, and the presence of the iodo-substituent on the phenyl ring of this compound allows for further modification and tuning of the ligand's electronic and steric properties.
Ligand Design for Transition Metal Catalysis
This compound and its derivatives can serve as ligands in transition metal catalysis. The isocyanide carbon can coordinate to a metal center, while the iodo-group can either remain as a spectator substituent to influence the electronic properties of the ligand or participate in subsequent reactions to create more complex ligand architectures.
Chiral Ligands in Asymmetric Catalysis
Asymmetric catalysis, which relies on the use of chiral catalysts to produce enantiomerically enriched products, is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry. taylorfrancis.com The design of effective chiral ligands is paramount to the success of this field. nih.govroutledge.com
While specific examples of chiral ligands derived directly from this compound are not prevalent in the reviewed literature, its structure presents a valuable scaffold for the design of new chiral ligands. The isocyano group can serve as an anchor to a metal center, and the aromatic ring can be incorporated into a larger chiral framework. The iodine atom offers a point for further synthetic elaboration, allowing for the introduction of chiral auxiliaries or other coordinating groups through cross-coupling reactions. This modular approach is a key strategy in the development of new classes of chiral ligands for a wide range of asymmetric transformations. nih.gov The development of C₂-symmetric and non-symmetrical P,N-ligands has shown great promise, and the functional handles on this compound make it a potential starting material for such ligand systems. nih.gov
Functional Materials and Nanotechnology
The unique properties of this compound also lend themselves to applications in materials science, particularly in the functionalization of surfaces at the nanoscale.
Surface Functionalization of Nanoparticles
The ability to modify the surface of nanoparticles is crucial for their application in fields ranging from biomedicine to catalysis. cd-bioparticles.netrsc.orgmdpi.comnih.gov Aromatic isocyanides have been shown to bind effectively to the surface of gold nanoparticles. nih.gov The isocyano group can form a stable bond with the gold surface, allowing for the creation of self-assembled monolayers.
This compound can be used to functionalize nanoparticle surfaces, with the isocyano group acting as the anchor. The exposed iodo-phenyl group on the nanoparticle surface can then be used for further chemical modifications. lunanano.com This "post-functionalization" capability is highly desirable as it allows for the attachment of a wide variety of molecules, including biomolecules, polymers, or other functional materials, to the nanoparticle surface. rsc.org This approach enables the creation of multifunctional nanoparticles with tailored properties for specific applications, such as targeted drug delivery or advanced sensing platforms. cd-bioparticles.netrsc.org
Table 2: Potential Applications of this compound in Nanotechnology
| Application Area | Functional Role of this compound | Potential Outcome | Ref. |
|---|---|---|---|
| Nanoparticle Functionalization | Surface binding via isocyano group | Creation of a modifiable surface layer | nih.govrsc.org |
| Multifunctional Nanomaterials | Post-functionalization via iodo group | Attachment of targeting ligands, drugs, or sensors | cd-bioparticles.netrsc.org |
Design of Advanced Materials
The unique bifunctionality of this compound, featuring both a reactive iodo group and a versatile isocyano group, positions it as a valuable building block in the design and synthesis of advanced materials with tailored properties. Its application spans the creation of novel photophysically and electrochemically active compounds, as well as providing a basis for the development of complex supramolecular architectures and potentially functionalized porous materials.
Research Findings in Material Synthesis
Detailed research has demonstrated the utility of this compound and its derivatives in constructing sophisticated molecular and supramolecular structures.
One notable application involves the synthesis of quinoline-based benzophosphole oxides . researchgate.netresearchgate.netsmolecule.com These complex heterocyclic systems are created through a radical cascade addition and cyclization sequence. In this process, this compound, or a similar aryl isonitrile, acts as a radical acceptor for an ortho-alkynylated aromatic phosphine oxide. researchgate.netresearchgate.net This reaction can be initiated either thermally with an oxidant like tert-butyl-hydroperoxide (TBHP) in the presence of a silver acetate (B1210297) catalyst, or through a more sustainable photochemical pathway using an organic photocatalyst such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) at room temperature. researchgate.netsmolecule.com The resulting π-extended benzophosphole oxides are of significant interest for materials science due to their compelling photophysical and electrochemical characteristics. researchgate.netresearchgate.netsmolecule.com They exhibit absorption in the visible region of the electromagnetic spectrum, are emissive, and show reversible reduction at low potentials. researchgate.netresearchgate.netsmolecule.com
The photophysical properties of these quinoline-derived benzophosphole oxides can be fine-tuned. For instance, the quantum yield of these materials, which is a measure of their emission efficiency, has been reported to be in the range of 0.03 to 0.08. researchgate.net Specifically, derivatives with an amine group or a larger π-system have shown higher quantum yields. researchgate.net
Another area where derivatives of 2-iodoisocyanobenzene have been employed is in the construction of supramolecular assemblies . For example, the reaction of 4-chloro-2-iodo-1-isocyanobenzene with a gold(I) complex, [AuCl(tetrahydrothiophene)], yields a new gold(I) compound, [AuCl(CNC6H3-4-Cl-2-I)]. In the crystalline state, this complex organizes into a two-dimensional extended ladder-type architecture. This self-assembly is driven by a combination of aurophilic (Au···Au) interactions and rare π-holeCN···Cl interactions, demonstrating how the isocyano- and iodo-substituted benzene (B151609) core can direct the formation of intricate solid-state structures.
While direct applications of this compound in the synthesis of liquid crystals have not been prominently reported in the reviewed literature, the structural motifs present in the molecule are relevant to liquid crystal design. The rigid phenyl ring and the potential for introducing various functional groups via the iodo and isocyano moieties are features commonly exploited in the synthesis of mesogenic molecules.
Similarly, in the field of metal-organic frameworks (MOFs) , the use of iodo-functionalized linkers has been shown to be a viable strategy for creating materials with specific functionalities, such as enhanced sensing capabilities. researchgate.net For instance, an iodo-functionalized UiO-67-type MOF has been synthesized and has demonstrated improved performance in sensing halogenated disinfection byproducts, a phenomenon attributed to halogen bonding. researchgate.net This suggests a potential, though not yet explicitly realized, application for this compound as a precursor for functional linkers in MOF synthesis.
Data on Materials Derived from this compound
The following tables summarize key properties of advanced materials synthesized using this compound and its derivatives, based on available research findings.
Table 1: Photophysical Properties of Quinoline-Derived Benzophosphole Oxides Data sourced from studies on the radical cascade annulation of aryl isonitriles. researchgate.net
| Compound | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Stokes Shift [nm] | Quantum Yield (ΦF) |
| 3aa | 342 | 455 | 113 | 0.06 |
| 3aj | Not Specified | Not Specified | Not Specified | 0.08 |
| 3ee | Not Specified | Not Specified | Not Specified | 0.07 |
| 4aa | Not Specified | Not Specified | Not Specified | 0.03 |
| 5aa * | 342 | 429 | 87 | 0.06 |
Note: Compound identifiers are as reported in the source literature. researchgate.net "Not Specified" indicates that the specific value was not provided in the summarized research findings.
Table 2: Electrochemical Properties of Quinoline-Derived Benzophosphole Oxides These materials exhibit reversible reduction at low potentials, a promising characteristic for electrochemical applications. researchgate.netresearchgate.netsmolecule.com
| Property | Observation |
| Redox Behavior | Reversible reduction |
| Potential | Occurs at low potentials |
Conclusion and Future Directions
Summary of Current Research Trends
Current research on 1-iodo-2-isocyanobenzene is predominantly focused on its application in the synthesis of diverse heterocyclic structures through transition-metal-catalyzed reactions. The interplay between the carbon-iodine bond, which is susceptible to oxidative addition by metals like palladium, and the isocyanide group, which can undergo migratory insertion, is a cornerstone of its modern utility. researchgate.netsioc-journal.cn
Key trends include:
Palladium-Catalyzed Cascade Reactions: A significant volume of research involves palladium catalysis to initiate cascade reactions. These processes often begin with the oxidative addition of a palladium(0) complex to the C–I bond, followed by intramolecular carbopalladation or insertion of the isocyanide group, culminating in the formation of various nitrogen-containing heterocycles. researchgate.netrsc.org This strategy has been successfully employed to create substituted indoles and quinolines. researchgate.net
Copper-Catalyzed Cyclizations: Copper catalysts are frequently used to facilitate the synthesis of selenium-containing heterocycles. For instance, the copper(I)-catalyzed cyclization of 2-iodophenyl isocyanide with selenium and a secondary amine provides an excellent yield of 2-amino-1,3-benzoselenazoles. clockss.org
Radical Cascade Cyclizations: Photochemical approaches represent a growing trend, utilizing visible light to initiate radical cascade reactions. smolecule.com A notable example is the radical cascade addition-cyclization sequence involving this compound and ortho-alkynylated aromatic phosphine (B1218219) oxides to produce quinoline-based benzophosphole oxides. smolecule.com Similarly, aerobic radical cascades have been developed for the synthesis of 1,2,4-selenadiazoles. rsc.org
Multicomponent Reactions (MCRs): As a classic isocyanide, this compound is a valuable participant in MCRs, which allow for the construction of complex molecules in a single, efficient step. researchgate.netfrontiersin.org It has been used in Passerini-type reactions to generate α-acyloxycarboxamides. mdpi.com
| Reaction Type | Catalyst/Conditions | Heterocyclic Product | Reference |
| Tandem Reaction | Palladium(0) | Aza-heterocyclic amides | rsc.org |
| Cascade Reaction | Palladium(0) | Difunctionalized acyl indoles | researchgate.net |
| Cyclization | Copper(I) | 2-Amino-1,3-benzoselenazoles | clockss.org |
| Radical Cascade | Organic Photocatalyst (4CzIPN) | Quinoline-based benzophosphole oxides | smolecule.com |
| Radical Cycloaddition | Aerobic, metal-free | 1,2,4-Selenadiazoles | rsc.org |
| Passerini 3-Component Reaction | Acid catalyst | α-Acyloxycarboxamides | mdpi.com |
Unexplored Reactivity Modes
Despite the progress, the full reactive potential of this compound remains to be unlocked. The unique electronic properties of the isocyanide group—acting as both a σ-donor and π-acceptor and behaving as a carbene equivalent—suggest that numerous reactivity modes are yet to be discovered. nih.govacs.org
Novel Cycloaddition Reactions: While isocyanides are known partners in [4+1] and other cycloaddition reactions, the scope of these reactions for this compound is not fully explored. novapublishers.comfrontiersin.org Designing reactions with novel, electron-deficient partners could lead to previously inaccessible heterocyclic cores. The intramolecular cyclization of azido-isocyanides has been shown to produce complex fused systems, indicating that tethering other reactive groups to the aryl ring could unveil new cyclization pathways. acs.org
Electrochemical Activation: The field of transition-metal-catalyzed electrosynthesis offers a new frontier. nih.gov Cathodic reduction could be used to generate a reactive aryl radical or anion from the C-I bond, which could then trigger novel intramolecular reactions with the isocyanide. This approach could provide a greener alternative to chemical reductants and enable transformations not possible under thermal conditions.
Exploiting Isocyanide Nucleophilicity: The ability of isocyanides to act as potent carbon-centered nucleophiles in SN2 reactions is a relatively underdeveloped area of their chemistry. researchgate.net Investigating the interplay of this nucleophilicity with the ortho-iodo group, which can act as a leaving group or a site for metal insertion, could lead to unexpected reaction outcomes and novel molecular architectures.
Potential for Novel Synthetic Methodologies
The unique structure of this compound is ideal for the development of new, efficient synthetic methodologies, particularly those that build molecular complexity rapidly.
Divergent Synthesis Platforms: By carefully tuning reaction parameters such as the catalyst, ligands, and temperature, it should be possible to steer the reaction of this compound and a coupling partner down different mechanistic pathways. This would establish a divergent synthesis platform, allowing for the selective creation of multiple, distinct product classes from a single set of starting materials, a concept already demonstrated in a palladium-catalyzed system. rsc.org
Advanced Cascade Sequences: There is vast potential in designing more elaborate cascade sequences. For example, an initial metal-catalyzed cross-coupling at the iodine site (e.g., Suzuki, Sonogashira, or Heck reaction) could be used to install a new functional group. This new group could then participate in a subsequent intramolecular cyclization with the isocyanide, triggered by a different catalyst or reagent in a one-pot sequence.
Metal-Free Synthesis: Developing metal-free alternatives to the current transition-metal-heavy methodologies is a key goal for green chemistry. rsc.org Methodologies based on photocatalysis or radical initiation for related ortho-haloaryl compounds are emerging and could be adapted for this compound. smolecule.comchemrxiv.org This could involve, for instance, a visible-light-mediated single-electron transfer to the C-I bond to initiate a radical cascade.
Prospects in Advanced Material Science and Catalysis
The applications of this compound are beginning to extend beyond synthetic organic chemistry into the realms of material science and catalysis. researchgate.net
Functional Polymer Synthesis: Isocyanides can undergo polymerization to form helical polymers known as poly(isocyanide)s. acs.org this compound could serve as a functional monomer. The isocyanide group would participate in the polymerization, while the iodine atom would remain on the polymer side chain as a versatile handle for post-polymerization modification, such as grafting other polymers or installing functional molecules. This could lead to the creation of isocyanide-based polymers (IBPs) with tailored optical, electronic, or biological properties. acs.org
Ligand Design for Homogeneous Catalysis: The isocyanide moiety is an excellent ligand for a wide range of transition metals, while the ortho-iodo group can be converted into other coordinating groups (e.g., phosphines, amines) via standard cross-coupling reactions. This provides a straightforward entry into novel bidentate ligands. Gold(I) isonitrile complexes, for example, are effective catalysts for reactions like phenol (B47542) synthesis and alkyne hydration. researchgate.net
Crystal Engineering and Functional Materials: The presence of both an iodine atom (a strong halogen bond donor) and an isocyanide group (a potential π-hole interaction site) makes this molecule an interesting candidate for crystal engineering. mdpi.comresearchgate.net A related compound, 4-chloro-2-iodo-1-isocyanobenzene, forms a gold(I) complex that self-assembles into a 2D ladder-like architecture through a combination of aurophilic and π-hole interactions. mdpi.com Similar design principles could be applied to this compound to create ordered solid-state materials with potential applications in electronics and optics.
| Field | Potential Application | Key Features | Reference |
| Material Science | Functional Monomer | Polymerization via isocyanide; post-polymerization modification via iodine atom. | acs.org |
| Material Science | Crystal Engineering | Halogen bonding (Iodine) and π-hole interactions (Isocyanide) for ordered solids. | mdpi.comresearchgate.net |
| Catalysis | Ligand Synthesis | Isocyanide as an anchor group; C-I bond as a site for introducing other donor atoms. | researchgate.net |
| Catalysis | Organocatalysis Precursors | The ortho-iodoaryl motif is central to recyclable hypervalent iodine organocatalysts. | mdpi.com |
Q & A
Q. Table 1: Common Analytical Data for this compound
| Technique | Expected Data | Limitations |
|---|---|---|
| H NMR | Aromatic protons: 7.2–8.5 ppm | Overlap with solvent/residual peaks |
| IR Spectroscopy | C≡N stretch: ~2120 cm⁻¹ | Sensitivity to moisture/impurities |
| Mass Spectrometry | Molecular ion [M]+ at m/z 245 | Fragmentation may obscure signal |
(Advanced) How can computational methods predict the reactivity of this compound in palladium-catalyzed cross-coupling reactions?
Answer:
Density Functional Theory (DFT) calculations can model:
- Electrophilicity : The iodine atom’s σ-hole interaction with palladium catalysts .
- Transition states : Oxidative addition steps to compare activation barriers with analogous bromo/chloro derivatives .
- Validation : Correlate computational results with experimental kinetic data (e.g., reaction rates in Suzuki-Miyaura couplings) .
Researchers should use software like Gaussian or ORCA, benchmarking against crystallographic data to ensure accuracy .
(Basic) What safety protocols are essential when handling this compound?
Answer:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile isocyanides .
- Storage : In amber vials under nitrogen at –20°C to prevent degradation .
- Spill management : Neutralize with a 10% sodium thiosulfate solution .
(Advanced) How can researchers resolve contradictions in reported catalytic efficiencies of this compound in C–H activation studies?
Answer:
- Comparative analysis : Replicate studies under identical conditions (solvent, catalyst loading, temperature) .
- Systematic error checks : Quantify trace moisture (via Karl Fischer titration) or oxygen levels, which may deactivate catalysts .
- Meta-analysis : Use statistical tools (e.g., ANOVA) to evaluate variability across studies, focusing on outliers .
(Basic) Which spectroscopic techniques best characterize this compound, and what are their limitations?
Answer:
- NMR : C NMR identifies the isocyanide carbon (~120–130 ppm), but signal broadening may occur due to quadrupolar iodine .
- IR : Confirms the isocyanide group but is less effective in mixtures with overlapping peaks .
- X-ray crystallography : Provides definitive structural data but requires high-purity crystals, which are challenging to obtain .
(Advanced) What hybrid experimental-theoretical approaches elucidate the electronic effects of the isocyano group in this compound?
Answer:
- Hammett studies : Measure substituent effects on reaction rates; compare with σ parameters for isocyanides .
- Electrochemistry : Cyclic voltammetry to assess redox behavior linked to electronic structure .
- DFT-computed parameters : Use Natural Bond Orbital (NBO) analysis to quantify charge distribution .
(Basic) How can researchers ensure reproducibility in synthetic procedures for this compound?
Answer:
- Standardize protocols : Document exact stoichiometry, reaction time, and purification steps .
- Control variables : Monitor temperature (±1°C) and solvent batch purity .
- Collaborative validation : Share samples with independent labs for cross-verification via NMR/LC-MS .
(Advanced) What methodologies investigate the kinetic stability of this compound under thermal stress?
Answer:
- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures .
- Arrhenius plots : Conduct isothermal studies at 50–100°C to calculate activation energy .
- GC-MS : Identify degradation products (e.g., HI, benzene derivatives) to propose mechanisms .
(Basic) How should researchers formulate a FINER-compliant research question about this compound?
Answer:
Apply the FINER criteria:
- Feasible : "How does solvent polarity affect the nucleophilic substitution of this compound?" (Manageable in a standard lab) .
- Novel : "Can this compound act as a directing group in underexplored C–H functionalizations?" .
- Ethical : Avoid questions requiring hazardous reagents without proper safety protocols .
(Advanced) What strategies validate the mechanistic role of iodine in this compound’s reactivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
